24:0 Coenzyme A-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H91N10O17P3S |
|---|---|
Molecular Weight |
1173.3 g/mol |
IUPAC Name |
triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C45H82N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52;;;/h32-34,38-40,44,55-56H,4-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60);3*1H3/t34-,38-,39-,40+,44-;;;/m1.../s1/i14D2,15D2;;; |
InChI Key |
BMXJUIXYBGOZPL-WWXAMMMASA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 24:0 Coenzyme A-d4 (Lignoceroyl-CoA-d4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
24:0 Coenzyme A-d4, also known as Lignoceroyl Coenzyme A-d4, is a deuterated form of Lignoceroyl-CoA, a very long-chain saturated fatty acyl-CoA. This stable isotope-labeled internal standard is an indispensable tool in mass spectrometry-based lipidomics and metabolic research. Its chemical properties, nearly identical to its endogenous, non-labeled counterpart, allow for precise quantification of very long-chain fatty acyl-CoAs in complex biological matrices. This guide provides a comprehensive overview of this compound, its biochemical significance, and its application in experimental research.
Core Properties and Data
This compound is a high-purity, synthetic compound used primarily as an internal standard in analytical chemistry.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C45H81D4N7O17P3S | [2] |
| Molecular Weight | 1139.21 g/mol | [2] |
| Exact Mass | 1172.574 Da | [2] |
| CAS Number | 2260670-66-2 | [2] |
| Appearance | Solid | [2] |
| Purity | >99% | [3] |
| Storage | -20°C | [3] |
Synthesis of this compound
The synthesis of this compound involves the preparation of deuterated lignoceric acid followed by its conjugation to Coenzyme A. While specific proprietary synthesis details are not publicly available, a general workflow can be inferred from established methods for synthesizing deuterated fatty acids and their subsequent conversion to CoA thioesters.[4][5][6]
A plausible synthetic route would begin with a suitable precursor to lignoceric acid that can undergo deuteration. One common method for deuteration is through catalytic H/D exchange reactions. The resulting deuterated lignoceric acid is then activated, often by conversion to an N-hydroxysuccinimide (NHS) ester or an acid chloride.[4] This activated intermediate is subsequently reacted with the free thiol group of Coenzyme A to form the stable thioester bond, yielding the final product, this compound. Purification is typically achieved through chromatographic techniques.
Biochemical Significance and Signaling Pathways
Lignoceroyl-CoA is a key intermediate in the metabolism of very long-chain fatty acids (VLCFAs). It is involved in several critical cellular processes, including peroxisomal β-oxidation and the synthesis of sphingolipids.[7][8]
Peroxisomal β-Oxidation of Lignoceroyl-CoA
VLCFAs, such as lignoceric acid (24:0), are primarily degraded in peroxisomes.[7] Lignoceric acid is first activated to Lignoceroyl-CoA, which then enters the peroxisomal β-oxidation spiral. This pathway involves a series of enzymatic reactions that shorten the acyl chain by two carbons in each cycle, producing acetyl-CoA and a chain-shortened acyl-CoA.[3][9] The acetyl-CoA can then be transported to the mitochondria for energy production. Defects in this pathway can lead to the accumulation of VLCFAs, which is characteristic of certain genetic disorders like X-linked adrenoleukodystrophy and Zellweger syndrome.[10]
Role in Sphingolipid Synthesis
Lignoceroyl-CoA also serves as a substrate for the synthesis of complex sphingolipids, which are essential components of cell membranes, particularly in the nervous system.[8][11] In the endoplasmic reticulum, ceramide synthase enzymes catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA, such as Lignoceroyl-CoA, to form ceramide.[12] Ceramides containing very long-chain fatty acids are crucial for the proper function of myelin.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the metabolism of unsaturated fatty acids. IX. Stereochemical studies of the reaction catalyzed by trans-2-enoyl-coenzyme A reductase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
A Technical Guide to 24:0 Coenzyme A-d4: Properties and Applications
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key metabolic intermediates is paramount. This guide provides an in-depth look at the chemical properties and experimental applications of 24:0 Coenzyme A-d4, a deuterated form of Lignoceroyl Coenzyme A. This stable isotope-labeled standard is crucial for the accurate quantification of very-long-chain fatty acyl-CoAs in various biological matrices.
Core Chemical Properties
This compound, also known as Lignoceroyl Coenzyme A-d4, is a synthetically modified version of the endogenous molecule where four hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, without altering its chemical behavior significantly.
| Property | Value |
| Chemical Name | Lignoceroyl-d4 Coenzyme A |
| Molecular Formula | C45H83D4N7O17P3S |
| Molecular Weight | 1173.27 g/mol |
| CAS Number | 2260670-66-2 |
| Purity | >99% |
| Physical Form | Powder |
| Storage Conditions | -20°C |
| Stability | At least 1 year at -20°C |
Experimental Applications and Protocols
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of lignoceroyl-CoA and other very-long-chain acyl-CoAs. Its use is critical to correct for variability in sample extraction, processing, and instrument response.
General Protocol for Acyl-CoA Extraction and Quantification from Biological Tissues
This protocol outlines a generalized workflow for the analysis of long-chain acyl-CoAs using this compound as an internal standard. Specific parameters may need optimization based on the tissue type and instrumentation.
1. Tissue Homogenization:
-
Weigh a frozen tissue sample (typically 30-50 mg) in a pre-chilled tube.
-
Add a known amount of this compound internal standard.
-
Homogenize the tissue in a cold extraction solvent, such as a mixture of 100 mM potassium phosphate buffer (pH 4.9) and an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol).
2. Extraction:
-
Sonicate the homogenate on ice to ensure complete cell lysis.
-
Centrifuge at a high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
3. Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):
-
Condition an SPE cartridge (e.g., a weak anion exchange or reversed-phase C18) with appropriate solvents.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs using a suitable solvent (e.g., methanol with ammonium hydroxide).
-
Dry the eluate under a stream of nitrogen.
4. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., a mixture of methanol and water).
-
Inject the sample onto a reversed-phase column (e.g., C18).
-
Perform chromatographic separation using a gradient of mobile phases, often containing a modifier like ammonium hydroxide to improve peak shape.
-
Detect and quantify the analytes using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. The transition of the parent ion to a specific daughter ion for both the analyte and the deuterated internal standard is monitored.
Metabolic Significance: The Role of Lignoceroyl-CoA in Peroxisomal β-Oxidation
Lignoceroyl-CoA (24:0-CoA) is a very-long-chain fatty acyl-CoA that is primarily metabolized through β-oxidation within peroxisomes. This pathway is essential for the breakdown of fatty acids that are too long to be processed by the mitochondria. Deficiencies in this pathway can lead to the accumulation of very-long-chain fatty acids, which is associated with severe neurological disorders.
Caption: Peroxisomal β-oxidation of Lignoceroyl-CoA.
Caption: Workflow for Acyl-CoA analysis.
Lignoceroyl Coenzyme A-d4: A Technical Guide to its Structure and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Lignoceroyl Coenzyme A-d4, a deuterated form of Lignoceroyl Coenzyme A. This document details its chemical structure, properties, and its crucial role as an internal standard in quantitative mass spectrometry-based analysis. Furthermore, it outlines the metabolic pathway of its non-deuterated counterpart and provides a detailed experimental protocol for its use in quantifying very-long-chain acyl-CoAs.
Core Structure and Properties
Lignoceroyl Coenzyme A-d4 is a stable isotope-labeled derivative of Lignoceroyl Coenzyme A, a vital intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). The incorporation of four deuterium atoms into the lignoceroyl acyl chain results in a precise mass shift, making it an ideal internal standard for mass spectrometry applications. This allows for accurate quantification of the endogenous, non-labeled Lignoceroyl Coenzyme A by correcting for variations in sample preparation and instrument response.
Below is a summary of the key quantitative data for Lignoceroyl Coenzyme A-d4:
| Property | Value |
| Chemical Formula | C45H87D4N10O17P3S |
| Molecular Weight | 1173.27 g/mol |
| CAS Number | 2260670-66-2 |
| Purity | >99% (as determined by Thin Layer Chromatography) |
| Synonyms | 24:0(d4) Coenzyme A, Lignoceroyl(d4) coenzyme A (ammonium salt) |
Mass Spectrometry Data
In tandem mass spectrometry (MS/MS), acyl-CoAs exhibit a characteristic fragmentation pattern, primarily involving the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da) from the protonated molecule [M+H]+. This fragmentation provides a highly specific transition for Multiple Reaction Monitoring (MRM) assays. For Lignoceroyl Coenzyme A-d4, the expected precursor and product ions are detailed in the table below.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Lignoceroyl Coenzyme A | 1118.5 | 611.5 |
| Lignoceroyl Coenzyme A-d4 | 1122.5 | 615.5 |
These specific mass-to-charge ratios are fundamental for developing a sensitive and selective LC-MS/MS method for the quantification of Lignoceroyl Coenzyme A in biological matrices.
Metabolic Pathway of Lignoceroyl Coenzyme A
Lignoceroyl Coenzyme A is a key player in the metabolism of very-long-chain fatty acids, which primarily occurs in peroxisomes. The pathway involves a series of enzymatic reactions that shorten the fatty acyl chain. The diagram below illustrates the peroxisomal beta-oxidation of Lignoceroyl Coenzyme A.
Experimental Protocols
Quantification of Lignoceroyl Coenzyme A using Lignoceroyl Coenzyme A-d4 by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of Lignoceroyl Coenzyme A in biological samples, such as cell lysates or tissue homogenates, using Lignoceroyl Coenzyme A-d4 as an internal standard.
1. Sample Preparation (Solid-Phase Extraction)
-
Homogenization: Homogenize the biological sample in a suitable buffer.
-
Spiking: Add a known amount of Lignoceroyl Coenzyme A-d4 internal standard to the homogenate.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interfering substances.
-
Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., acetonitrile or methanol).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable injection solvent (e.g., 50% methanol in water).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve chromatographic separation of Lignoceroyl Coenzyme A from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lignoceroyl Coenzyme A: Q1 1118.5 -> Q3 611.5
-
Lignoceroyl Coenzyme A-d4: Q1 1122.5 -> Q3 615.5
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
3. Data Analysis
-
Integrate the peak areas for both the analyte (Lignoceroyl Coenzyme A) and the internal standard (Lignoceroyl Coenzyme A-d4).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of Lignoceroyl Coenzyme A standards spiked with the same amount of internal standard.
-
Determine the concentration of Lignoceroyl Coenzyme A in the unknown samples by interpolating their peak area ratios on the calibration curve.
The following diagram illustrates the general workflow for this experimental protocol.
The Pivotal Role of Lignoceroyl-CoA in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lignoceroyl-CoA (24:0-CoA), the coenzyme A thioester of lignoceric acid, occupies a critical juncture in the metabolism of very long-chain fatty acids (VLCFAs). Its synthesis and subsequent degradation are tightly regulated processes, primarily occurring within peroxisomes. Dysregulation of lignoceroyl-CoA metabolism is centrally implicated in the pathogenesis of X-linked adrenoleukodystrophy (ALD), a devastating neurodegenerative disorder characterized by the accumulation of VLCFAs. This technical guide provides an in-depth exploration of the synthesis, catabolism, and cellular transport of lignoceroyl-CoA. It further details the profound pathological consequences of its metabolic disruption and outlines key experimental methodologies for its investigation, aiming to equip researchers and drug development professionals with a comprehensive understanding of this vital metabolite and its therapeutic implications.
Introduction
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids, particularly sphingolipids in the myelin sheath of the nervous system.[1] Lignoceric acid (C24:0) is a prominent saturated VLCFA, and its activated form, lignoceroyl-CoA, is the direct substrate for peroxisomal β-oxidation. The metabolism of lignoceroyl-CoA is therefore crucial for maintaining cellular lipid homeostasis and preventing the lipotoxicity associated with VLCFA accumulation.[2]
The pivotal role of lignoceroyl-CoA is starkly illustrated in the context of X-linked adrenoleukodystrophy (ALD), a genetic disorder caused by mutations in the ABCD1 gene.[3] This gene encodes the ALD protein (ALDP), a peroxisomal ABC transporter responsible for the import of VLCFA-CoAs, including lignoceroyl-CoA, into the peroxisome for degradation.[2][3] Defective ALDP function leads to the accumulation of lignoceroyl-CoA and other VLCFA-CoAs in the cytosol, and subsequently, the accumulation of VLCFAs in tissues and plasma, with devastating consequences for the nervous system and adrenal glands.[3][4]
This guide will delve into the core aspects of lignoceroyl-CoA metabolism, from its enzymatic synthesis to its catabolic fate, and the analytical techniques employed to study these processes.
Synthesis and Degradation of Lignoceroyl-CoA
Synthesis: The Role of Very Long-Chain Acyl-CoA Synthetases
Lignoceroyl-CoA is synthesized from lignoceric acid in an ATP-dependent reaction catalyzed by very long-chain acyl-CoA synthetases (ACSVLs), also known as fatty acid transport proteins (FATPs).[5] These enzymes are located in various subcellular compartments, including the endoplasmic reticulum, peroxisomes, and mitochondria.[5][6]
The activation of lignoceric acid to lignoceroyl-CoA is a critical step, as it is the CoA thioester that is the substrate for both β-oxidation and incorporation into complex lipids.[5] Studies have shown that in murine skin fibroblasts, FATP4 is the major enzyme responsible for the activation of C24:0.[5] Fibroblasts deficient in FATP4 exhibit an 83% decrease in the activation of lignoceric acid.[5]
Degradation: Peroxisomal β-Oxidation
The primary catabolic pathway for lignoceroyl-CoA is peroxisomal β-oxidation.[7] Unlike the mitochondrial β-oxidation of shorter-chain fatty acids, the peroxisomal system is specifically equipped to handle VLCFAs. The process involves a series of enzymatic reactions that shorten the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA and a chain-shortened acyl-CoA.[7]
The key enzymes involved in the peroxisomal β-oxidation of lignoceroyl-CoA are:
-
Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the first and rate-limiting step, the FAD-dependent dehydrogenation of lignoceroyl-CoA.[8]
-
D-Bifunctional Protein (DBP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[8]
-
Peroxisomal Thiolase: Catalyzes the final step, the thiolytic cleavage of 3-ketoacyl-CoA to yield acetyl-CoA and docosanoyl-CoA (C22:0-CoA).[8]
The resulting chain-shortened acyl-CoAs are subsequently transported to the mitochondria for complete oxidation.[7]
Subcellular Transport of Lignoceroyl-CoA
The transport of lignoceroyl-CoA across the peroxisomal membrane is a critical and highly regulated process. The ABCD1 protein (ALDP) is the primary transporter responsible for importing cytosolic lignoceroyl-CoA into the peroxisomal matrix for β-oxidation.[2][3] In X-ALD, mutations in the ABCD1 gene lead to a dysfunctional ALDP, resulting in the inability to transport lignoceroyl-CoA into peroxisomes.[3] This transport defect is the direct cause of the accumulation of VLCFAs that characterizes the disease.[4]
Pathophysiology: X-Linked Adrenoleukodystrophy
The central role of lignoceroyl-CoA in fatty acid metabolism is most evident in the pathophysiology of X-linked adrenoleukodystrophy. The impaired peroxisomal β-oxidation of lignoceroyl-CoA due to defective ALDP leads to its accumulation in the cytosol. This, in turn, results in an increase in the cellular levels of lignoceric acid (C24:0) and other VLCFAs, such as hexacosanoic acid (C26:0).[4]
The accumulation of these VLCFAs has cytotoxic effects, contributing to the demyelination and neuroinflammation observed in the brains of ALD patients.[3] The excess VLCFAs are incorporated into various lipid species, altering membrane properties and cellular signaling pathways.
Quantitative Data
The following tables summarize key quantitative data related to the metabolism of lignoceric acid and the consequences of its dysregulation in X-linked adrenoleukodystrophy.
| Parameter | Cell Type | Control | X-ALD | Reference |
| C24:0 (nmol/mg protein) | Fibroblasts | ~0.1 | ~0.4 | [4] |
| C26:0 (nmol/mg protein) | Fibroblasts | ~0.01 | ~0.1 | [4] |
| C26:0/C22:0 Ratio | Plasma | < 0.02 | > 0.04 | [4] |
| C24:0/C22:0 Ratio | Plasma | < 1.0 | > 1.2 | [4] |
| Lignoceric Acid Oxidation (% of control) | Fibroblasts | 100% | 36-43% | [1] |
| Lignoceroyl-CoA Oxidation (% of control) | Fibroblasts | 100% | 106-109% | [1] |
| C24:0 Activation (% of wild-type) | FATP4 -/- Fibroblasts | 100% | 17% | [5] |
Table 1: Very Long-Chain Fatty Acid Levels and Metabolism in Control and X-ALD Fibroblasts and Plasma.
| Enzyme | Substrate | Km | Vmax | Organism/Source | Reference |
| Long-Chain Acyl-CoA Synthetase (Faa1p) | Oleate (C18:1) | 71.1 µM | 158.2 nmol/min/mg | Saccharomyces cerevisiae | [9] |
| Long-Chain Acyl-CoA Synthetase (Faa1p) | CoA | 18.3 µM | - | Saccharomyces cerevisiae | [9] |
| Long-Chain Acyl-CoA Synthetase (Faa1p) | ATP | 51.6 µM | - | Saccharomyces cerevisiae | [9] |
Experimental Protocols
Measurement of Lignoceroyl-CoA Synthetase Activity
This radiometric assay is adapted from a general method for measuring long-chain acyl-CoA synthetase activity.[10]
Materials:
-
Cell lysate or purified enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
ATP solution (100 mM)
-
Coenzyme A solution (10 mM)
-
[1-¹⁴C]Lignoceric acid (specific activity ~50 mCi/mmol) complexed to bovine serum albumin (BSA)
-
Dole's Reagent: Isopropanol:Heptane:1 M H₂SO₄ (40:10:1)
-
Heptane
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing:
-
Assay Buffer (to a final volume of 200 µL)
-
10 mM ATP (final concentration)
-
1 mM CoA (final concentration)
-
Cell lysate (10-50 µg protein) or purified enzyme
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of [1-¹⁴C]lignoceric acid-BSA complex (final concentration ~10 µM).
-
Incubate at 37°C for 10-30 minutes.
-
Stop the reaction by adding 1 mL of Dole's Reagent.
-
Add 0.6 mL of heptane and 0.4 mL of water. Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper heptane phase (containing unreacted [1-¹⁴C]lignoceric acid) to a new tube.
-
Wash the lower aqueous phase twice with 1 mL of heptane.
-
Add 1 mL of the lower aqueous phase (containing the [1-¹⁴C]lignoceroyl-CoA) to a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific activity as nmol of lignoceroyl-CoA formed per minute per mg of protein.
Quantification of C24:0 Fatty Acid by GC-MS
This protocol outlines the general steps for the analysis of total C24:0 fatty acid content in biological samples.[11]
Materials:
-
Biological sample (e.g., cultured fibroblasts, plasma)
-
Internal standard (e.g., C17:0 or deuterated C24:0)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
2% H₂SO₄ in methanol
-
Hexane
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction (Folch Method):
-
Homogenize the sample in chloroform:methanol (2:1, v/v).
-
Add the internal standard.
-
Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
-
Derivatization (Methylation):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 2% H₂SO₄ in methanol and heat at 80°C for 2 hours to convert fatty acids to fatty acid methyl esters (FAMEs).
-
-
FAME Extraction:
-
Add hexane and water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject the FAME sample into the GC-MS.
-
Use a suitable capillary column (e.g., DB-1ms) and a temperature gradient to separate the FAMEs.
-
The mass spectrometer is used for identification and quantification based on the mass-to-charge ratio and fragmentation patterns of the FAMEs.
-
Quantify the amount of C24:0 relative to the internal standard.
-
Subcellular Fractionation for Peroxisome and Mitochondria Isolation
This protocol is a generalized method for separating peroxisomes and mitochondria from cultured cells or tissues.
Materials:
-
Homogenization Buffer: 0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, pH 7.2
-
Nycodenz or Percoll gradient solutions
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
Procedure:
-
Homogenization:
-
Harvest cells or mince tissue and wash with ice-cold PBS.
-
Resuspend in homogenization buffer and homogenize using a Dounce homogenizer on ice.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet a crude mitochondrial/peroxisomal fraction.
-
-
Density Gradient Centrifugation:
-
Resuspend the crude mitochondrial/peroxisomal pellet in a small volume of homogenization buffer.
-
Layer the resuspended pellet onto a pre-formed Nycodenz or Percoll density gradient.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours.
-
Collect the fractions and identify the peroxisomal and mitochondrial fractions by assaying for marker enzymes (e.g., catalase for peroxisomes and cytochrome c oxidase for mitochondria).
-
Mandatory Visualizations
Caption: Peroxisomal β-oxidation of lignoceroyl-CoA.
Caption: Experimental workflow for 24:0-CoA analysis.
Conclusion
Lignoceroyl-CoA is a central metabolite in the intricate network of fatty acid metabolism. Its proper synthesis, transport, and degradation are paramount for cellular health, particularly in the nervous system. The profound neurological consequences of impaired lignoceroyl-CoA metabolism in X-linked adrenoleukodystrophy underscore its critical importance. A thorough understanding of the enzymes and transporters involved in lignoceroyl-CoA homeostasis is essential for the development of novel therapeutic strategies aimed at correcting the underlying metabolic defect in ALD and other related disorders. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to unraveling the complexities of VLCFA metabolism and translating these findings into clinical applications.
References
- 1. Peroxisomal lignoceroyl-CoA ligase deficiency in childhood adrenoleukodystrophy and adrenomyeloneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA thioesterase activity of peroxisomal ABC protein ABCD1 is required for the transport of very long-chain acyl-CoA into peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of saturated and polyunsaturated very-long-chain fatty acids in fibroblasts from patients with defects in peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiles of very-long-chain fatty acids in plasma, fibroblasts, and blood cells in Zellweger syndrome, X-linked adrenoleukodystrophy, and rhizomelic chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid transport protein 4 is the principal very long chain fatty acyl-CoA synthetase in skin fibroblasts [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Studies of the Long Chain Acyl-CoA Synthetase Faa1p from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Technical Guide to 24:0 Coenzyme A-d4: Suppliers, Purity, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 24:0 Coenzyme A-d4 (Lignoceryl Coenzyme A-d4), a critical tool for researchers in the fields of biochemistry, drug development, and metabolic disease research. This document covers its suppliers, purity specifications, and detailed methodologies for its application in key experiments.
Introduction to 24:0 Coenzyme A
Lignoceryl Coenzyme A (24:0 CoA) is the activated form of lignoceric acid, a very-long-chain saturated fatty acid (VLCFA). As a central metabolic intermediate, 24:0 CoA is a substrate for several key enzymatic pathways, most notably peroxisomal β-oxidation and the synthesis of ceramides and other complex sphingolipids. Dysregulation of VLCFA metabolism is implicated in severe genetic disorders such as X-linked adrenoleukodystrophy (X-ALD).
The deuterated form, this compound, serves as an invaluable internal standard for mass spectrometry-based quantification of endogenous 24:0 CoA and other acyl-CoAs. Its use allows for precise and accurate measurements by correcting for sample loss during extraction and variations in instrument response.
Suppliers and Purity of this compound
The availability of high-purity this compound is crucial for reliable experimental outcomes. The following table summarizes the key suppliers and their product specifications.
| Supplier | Product Name | Catalog Number | Purity | Form | Storage Temperature |
| Avanti Polar Lipids | 24:0(d4) Coenzyme A | 870747 | >99% (TLC)[1] | Powder | -20°C[1] |
| Sigma-Aldrich (Distributor for Avanti) | 24:0(d4) Coenzyme A powder | 870747P | >99% (TLC)[1] | Powder | -20°C[1] |
| MedChemExpress (MCE) | This compound | HY-138622S | Not specified | Not specified | Not specified |
Note: It is recommended to obtain a certificate of analysis from the supplier for lot-specific purity data.
Experimental Protocols
Quantification of 24:0 Coenzyme A using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a method for the quantitative analysis of endogenous 24:0 Coenzyme A in biological samples, such as cultured cells or tissue homogenates, using this compound as an internal standard.
3.1.1. Materials
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Ammonium hydroxide or ammonium formate
-
C18 reversed-phase column
-
Triple quadrupole mass spectrometer
3.1.2. Sample Preparation (Cell Culture)
-
Aspirate culture medium and wash cells with ice-cold PBS.
-
Add a known amount of this compound internal standard solution to the cells.
-
Lyse the cells and extract lipids using a suitable solvent mixture, such as acetonitrile/isopropanol/water.
-
Centrifuge to pellet cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
3.1.3. LC-MS/MS Analysis
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient of mobile phase A (e.g., aqueous ammonium hydroxide or formate) and mobile phase B (e.g., acetonitrile with ammonium hydroxide or formate).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection. The MRM transitions for 24:0 Coenzyme A and its deuterated internal standard should be optimized. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 24:0 Coenzyme A | Optimize based on instrument | Optimize based on instrument |
| This compound | Optimize based on instrument | Optimize based on instrument |
3.1.4. Data Analysis
A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of 24:0 Coenzyme A in the biological samples is then determined from this standard curve.
In Vitro Ceramide Synthase Assay
This assay measures the activity of ceramide synthases (CerS), which catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA. 24:0 Coenzyme A is a substrate for CerS2 and CerS3.
3.2.1. Materials
-
24:0 Coenzyme A
-
Sphinganine (dihydrosphingosine)
-
Cell or tissue lysate containing ceramide synthases
-
Reaction buffer (e.g., HEPES buffer, pH 7.4, containing MgCl2 and KCl)
-
Bovine serum albumin (BSA), fatty acid-free
-
Solvents for lipid extraction (e.g., chloroform/methanol)
3.2.2. Assay Procedure
-
Prepare a reaction mixture containing the reaction buffer, BSA, and the cell/tissue lysate.
-
Initiate the reaction by adding sphinganine and 24:0 Coenzyme A.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding an extraction solvent mixture (e.g., chloroform/methanol).
-
Extract the lipids.
-
Analyze the formation of C24:0-dihydroceramide by LC-MS/MS.
Signaling and Metabolic Pathways
Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids
24:0 Coenzyme A is a key substrate for peroxisomal β-oxidation, a catabolic pathway that shortens the carbon chain of VLCFAs. This process is essential for maintaining lipid homeostasis.
References
An In-depth Technical Guide to the Analysis of Very-Long-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies for the analysis of very-long-chain fatty acids (VLCFAs). It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug development who are focused on metabolic disorders, neurodegenerative diseases, and other conditions associated with aberrant VLCFA metabolism.
Introduction to Very-Long-Chain Fatty Acids (VLCFAs)
Very-long-chain fatty acids are fatty acids with hydrocarbon chains of 22 or more carbon atoms.[1] They are essential components of cellular lipids, playing crucial roles in various biological processes. VLCFAs are predominantly found in the ceramide backbone of sphingolipids and contribute to the formation and function of lipid rafts, which are specialized subdomains of the cell membrane.[1] The regulation of VLCFA levels is critical, as both their excess and deficiency have been linked to severe neurological disorders.[1]
The metabolism of VLCFAs primarily occurs through β-oxidation within peroxisomes.[2][3] Unlike shorter-chain fatty acids that are metabolized in the mitochondria, the breakdown of VLCFAs is exclusively handled by peroxisomes.[4] Consequently, any impairment in peroxisomal function can lead to the accumulation of VLCFAs in tissues and plasma, a biochemical hallmark of a group of genetic disorders known as peroxisomal disorders.[5][6] These include X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSDs).[5][6] Therefore, the accurate quantification of VLCFAs is a cornerstone in the diagnosis and monitoring of these conditions.[7]
Analytical Methodologies for VLCFA Quantification
The analysis of VLCFAs in biological samples, most commonly plasma, is a critical diagnostic tool for peroxisomal disorders.[8] The primary analytical techniques employed for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and widely used method for VLCFA analysis.[6][10] The process involves the extraction of total fatty acids from the sample, followed by a derivatization step to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).[11] These FAMEs are then separated by gas chromatography and detected by mass spectrometry.[11] GC-MS provides high sensitivity and reproducibility for the quantification of individual VLCFA species.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers an alternative and increasingly popular method for VLCFA analysis.[5] This technique can also quantify VLCFAs after extraction and derivatization.[5] One of the advantages of LC-MS/MS is its potential for high-throughput analysis and the ability to analyze a broader range of lipid species simultaneously.[13]
Stable Isotope Dilution: To ensure the accuracy of quantification, a stable isotope dilution method is often employed in both GC-MS and LC-MS/MS analyses.[14][15] This involves adding a known amount of a deuterated internal standard (e.g., deuterated C22:0, C24:0, and C26:0) to the sample before processing.[14] By comparing the signal of the endogenous VLCFA to its corresponding stable isotope-labeled internal standard, any variability during sample preparation and analysis can be corrected for, leading to more precise and reliable results.[15]
Experimental Protocols
Plasma Sample Preparation for GC-MS Analysis
The following is a generalized protocol for the extraction and derivatization of VLCFAs from plasma for subsequent GC-MS analysis.
Materials:
-
Plasma sample
-
Internal standard solution (e.g., heptadecanoic acid (C17:0) or deuterated VLCFA standards)
-
Chloroform:Methanol solution (2:1, v/v)
-
0.9% NaCl solution
-
2% H₂SO₄ in methanol
-
Hexane
-
Water
-
Glass tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
-
Heating block or water bath
Procedure:
-
Internal Standard Addition: To a known volume of plasma, add a precise amount of the internal standard.[11]
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.[11]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[11]
-
Add 0.4 mL of 0.9% NaCl solution and vortex for another 30 seconds.[11]
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.[11]
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.[11]
-
-
Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.[11]
-
Derivatization (Acid-Catalyzed Methylation):
-
FAME Extraction:
GC-MS Analysis
The FAMEs are then injected into the GC-MS system. The gas chromatograph separates the different FAMEs based on their boiling points and polarity. The mass spectrometer then detects and quantifies the individual VLCFA species. The use of selected ion monitoring (SIM) mode can enhance the sensitivity and specificity of the analysis.
Quantitative Data
The concentrations of specific VLCFAs and their ratios are crucial for the diagnosis of peroxisomal disorders.[6] The ratios of C24:0/C22:0 and C26:0/C22:0 are particularly important diagnostic markers.[6]
Table 1: Typical Plasma VLCFA Concentrations in Healthy Controls and Patients with Peroxisomal Disorders
| Analyte | Healthy Controls | X-linked Adrenoleukodystrophy (X-ALD) | Zellweger Spectrum Disorders (ZS) |
| C22:0 (μmol/L) | Varies | Varies | Varies |
| C24:0 (μmol/L) | Varies | Elevated | Elevated |
| C26:0 (μmol/L) | 0.08 - 0.3 | 1.61 - 3.34 | > 3.34 |
| C24:0 / C22:0 Ratio | < 1.0 | Elevated | Elevated |
| C26:0 / C22:0 Ratio | 0.008 - 0.01 | 0.05 - 0.10 | > 0.10 |
Disclaimer: These are approximate ranges for illustrative purposes. Clinical decisions should be based on reference ranges established by the specific laboratory performing the analysis.[11]
Signaling Pathways and Experimental Workflows
Peroxisomal β-Oxidation of VLCFAs
VLCFAs are exclusively broken down in peroxisomes through a process called β-oxidation.[2] This pathway involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle.[2] A defect in any of the proteins involved in this process, such as the ABCD1 transporter in X-ALD, leads to the accumulation of VLCFAs.[4]
Caption: Peroxisomal β-oxidation pathway for VLCFAs.
VLCFA-Induced Neuroinflammatory Signaling
The accumulation of VLCFAs is not only a biomarker but also a pathogenic driver in diseases like X-ALD, contributing to neuroinflammation and demyelination.[16] One proposed mechanism involves the activation of the c-Jun N-terminal kinase (JNK) pathway in glial cells, leading to the production of pro-inflammatory chemokines.[17]
Caption: VLCFA-induced pro-inflammatory signaling in glial cells.
Experimental Workflow for VLCFA Analysis
The overall workflow for the analysis of VLCFAs in a clinical or research setting involves several key steps, from sample collection to data interpretation.
Caption: General experimental workflow for VLCFA analysis.
Conclusion
The analysis of very-long-chain fatty acids is indispensable for the diagnosis, management, and study of peroxisomal disorders and other related conditions. The methodologies outlined in this guide, particularly GC-MS with stable isotope dilution, provide the accuracy and reliability required for both clinical diagnostics and research applications. A thorough understanding of the experimental protocols and the underlying biochemical pathways is essential for professionals working in this field to advance our knowledge and develop effective therapeutic strategies for these debilitating diseases.
References
- 1. lipotype.com [lipotype.com]
- 2. mdpi.com [mdpi.com]
- 3. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [agris.fao.org]
- 4. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The important role of biochemical and functional studies in the diagnostics of peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma lipidomics as a diagnostic tool for peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 16. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
- 17. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 24:0 Coenzyme A-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of 24:0 Coenzyme A-d4 (Lignoceroyl Coenzyme A-d4). This deuterated internal standard is critical for the accurate quantification of its endogenous, non-deuterated counterpart in various biological matrices through mass spectrometry-based assays.
Core Compound Information
This compound is a stable isotope-labeled version of Lignoceroyl Coenzyme A, a very long-chain fatty acyl-CoA. The incorporation of four deuterium atoms provides a distinct mass shift, enabling its use as an internal standard in quantitative lipidomics and metabolic studies.
Physicochemical Properties
The fundamental properties of this compound are summarized below, based on information provided by leading suppliers.
| Property | Value | Source |
| Synonym | Lignoceroyl(d4) Coenzyme A (ammonium salt) | [1] |
| Molecular Formula | C45H87D4N10O17P3S | [2] |
| Molecular Weight | 1173.27 g/mol | [1][3] |
| Exact Mass | 1172.57 Da | [2] |
| Purity | >99% (as determined by TLC) | [1][2] |
| Form | Powder | [1] |
| Storage Temperature | -20°C | [1][2] |
| Stability | 1 Year at -20°C | [2] |
| CAS Number | 2260670-66-2 | [1][2] |
Analytical Characterization Methodologies
The certification of this compound involves rigorous testing to confirm its identity, purity, and isotopic enrichment. While specific batch data is proprietary, this section outlines the standard experimental protocols employed for such analyses.
Purity Determination by Thin-Layer Chromatography (TLC)
Purity is often initially assessed by Thin-Layer Chromatography (TLC), a straightforward and rapid technique for separating components in a mixture.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase: A solvent system capable of separating polar lipids, such as chloroform:methanol:acetic acid:water (50:30:8:4, v/v/v/v).
-
Sample Preparation: The lyophilized powder is reconstituted in a suitable solvent like a chloroform and methanol mixture.
-
Detection: The plate is visualized under UV light (254 nm) and/or by staining with a reagent that reacts with lipids or thiols, such as iodine vapor or phosphomolybdic acid.
-
Analysis: The absence of significant secondary spots indicates a purity of >99%.
Identity and Isotopic Enrichment Confirmation by Mass Spectrometry
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirming the molecular weight and isotopic labeling of this compound, as well as for its use in quantitative assays.
Experimental Protocol: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C8 or C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.
-
Mobile Phase A: Water with an additive such as ammonium hydroxide or ammonium formate to improve ionization efficiency.
-
Mobile Phase B: Acetonitrile or methanol, also with an additive.
-
Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the lipophilic acyl-CoAs.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of acyl-CoAs.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition. For this compound, the precursor ion would correspond to its protonated molecule [M+H]+, and the product ion would result from a characteristic fragmentation, such as the loss of the phosphopantetheine group.
-
Illustrative Experimental Workflow
Caption: LC-MS/MS workflow for the analysis of 24:0 Coenzyme A.
Structural Confirmation by NMR Spectroscopy
While not always included in a routine certificate of analysis for deuterated standards, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation.
Experimental Protocol: 1H NMR
-
Solvent: A deuterated solvent such as methanol-d4 (CD3OD) or deuterium oxide (D2O).
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: The 1H NMR spectrum would confirm the presence of characteristic peaks for the coenzyme A moiety and the fatty acyl chain. The integration of the signals corresponding to the protons on the carbon bearing the deuterium atoms would be reduced, confirming the position of the labels. Due to the complexity of the molecule and potential for overlapping signals, 2D NMR techniques like COSY and HSQC might be employed for a more detailed structural elucidation.
Biochemical Pathway Involvement
Lignoceroyl-CoA is a key intermediate in the metabolism of very long-chain fatty acids. It is involved in both fatty acid elongation and degradation pathways.
Caption: Metabolic fate of Lignoceroyl-CoA.
Conclusion
The this compound internal standard is a high-purity, well-characterized compound essential for accurate and precise quantification of endogenous Lignoceroyl-CoA. The analytical methods outlined in this guide, including TLC, LC-MS/MS, and NMR, ensure the identity, purity, and isotopic enrichment of this standard, thereby providing reliability for researchers in the fields of lipidomics, metabolic disorders, and drug development.
References
Navigating the Stability and Storage of Deuterated Acyl-CoAs: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, understanding the nuances of handling deuterated acyl-Coenzyme A (acyl-CoA) molecules is paramount for ensuring the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the critical factors influencing the stability of these essential metabolic intermediates, alongside detailed protocols for their storage and analysis.
Deuterated acyl-CoAs are invaluable tools in metabolic research, enabling precise tracing of fatty acid metabolism and flux analysis in various biological systems. However, the inherent chemical nature of the thioester bond in acyl-CoA molecules renders them susceptible to degradation. Factors such as temperature, pH, and the presence of enzymes or reactive chemicals can significantly impact their stability. This guide synthesizes the current knowledge on optimal storage conditions and handling procedures to minimize degradation and ensure the reliability of experimental data.
Optimal Storage and Handling of Deuterated Acyl-CoAs
Proper storage is the first line of defense against the degradation of deuterated acyl-CoAs. The primary goals are to inhibit enzymatic activity and slow down chemical hydrolysis of the thioester linkage.
Temperature:
Long-term storage at ultra-low temperatures is critical. For periods longer than a few days, deuterated acyl-CoAs should be stored at -80°C .[1] This temperature effectively minimizes both enzymatic and chemical degradation. For short-term storage (up to a week), -20°C may be acceptable, though -80°C is always preferable.
pH and Solvent:
Acyl-CoAs exhibit greater stability in acidic conditions.[1] Therefore, for long-term storage, it is recommended to dissolve or store them in an acidic buffer or solution. A common practice is to store them in 10% trichloroacetic acid (TCA) or 5% sulfosalicylic acid (SSA) .[1][2] These acidic conditions help to precipitate proteins (including degradative enzymes) and maintain the protonated state of the thioester, reducing its susceptibility to hydrolysis. Storage in aqueous solutions at neutral or alkaline pH should be avoided for long-term storage due to the increased rate of thioester hydrolysis.
Freeze-Thaw Cycles:
Repeatedly freezing and thawing deuterated acyl-CoA solutions should be strictly avoided as it can lead to significant degradation. One study demonstrated that while minimal degradation of stable isotope-labeled acetyl-CoA was observed after the first freeze-thaw cycle, a noticeable loss occurred after the second, and a significant 16% loss was recorded after five cycles .[1] To circumvent this, it is best practice to aliquot the deuterated acyl-CoA solution into single-use volumes before freezing.
Quantitative Stability Data
The stability of acyl-CoAs is influenced by a combination of factors. The following tables summarize the available quantitative data on their stability under various conditions. While some data is specific to deuterated acyl-CoAs, other data from their non-deuterated counterparts provide valuable insights into their general chemical stability.
Table 1: Stability of Stable Isotope-Labeled Acetyl-CoA During Freeze-Thaw Cycles
| Number of Freeze-Thaw Cycles | Percentage Degradation |
| 1 | Minimal |
| 2 | Some degradation |
| 5 | 16% |
Data from a study on yeast SILEC-derived acetyl-CoA stored at -80°C.[1]
Table 2: General Stability of Acyl-CoAs in Different Solvents at 4°C over 48 Hours
| Solvent | General Stability |
| Water | Less stable |
| 50 mM Ammonium Acetate (pH 4.0) | More stable |
| 50 mM Ammonium Acetate (pH 6.8) | Moderately stable |
| 50% Methanol/Water | Less stable |
| 50% Methanol/Ammonium Acetate (pH 4.0) | More stable |
| 50% Methanol/Ammonium Acetate (pH 6.8) | Moderately stable |
Based on a study evaluating the stability of acyl-CoA standards.[3] Acyl-CoAs are generally more stable in acidic, aqueous/organic mixtures.
Experimental Protocols
Accurate quantification of deuterated acyl-CoAs requires robust and validated analytical methods, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Extraction of Deuterated Acyl-CoAs from Biological Samples
This protocol outlines a general procedure for the extraction of short- to medium-chain acyl-CoAs from cultured cells or tissues.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
10% Trichloroacetic acid (TCA) or 5% Sulfosalicylic acid (SSA)
-
Internal standards (e.g., a deuterated acyl-CoA not expected to be in the sample)
-
Centrifuge capable of 4°C and >15,000 x g
-
Solid-phase extraction (SPE) cartridges (if using TCA)
-
Solvents for SPE (e.g., methanol, water, elution buffer)
-
Lyophilizer or vacuum concentrator
Procedure:
-
Sample Collection: Harvest cells or tissues and immediately wash with ice-cold PBS to remove extracellular contaminants. Snap-freeze the sample in liquid nitrogen to quench metabolic activity.
-
Homogenization: Homogenize the frozen sample in a pre-chilled tube with a suitable volume of ice-cold 10% TCA or 5% SSA containing the internal standards.
-
Protein Precipitation: Vortex the homogenate vigorously and incubate on ice for 10-15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at >15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
SPE Cleanup (if using TCA):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove the TCA and other interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent mixture.
-
-
Drying: Dry the purified extract using a lyophilizer or vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 5% SSA or an acidic aqueous/organic mixture).
Protocol 2: LC-MS/MS Analysis of Deuterated Acyl-CoAs
This protocol provides a general framework for the analysis of deuterated acyl-CoAs using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A C8 or C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 5-10 mM ammonium acetate) and an acid (e.g., acetic acid) to maintain an acidic pH.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is used to separate the acyl-CoAs based on their chain length and polarity.
-
Flow Rate: Dependent on the column dimensions.
-
Column Temperature: Typically maintained between 30-40°C.
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for acyl-CoAs as they are efficiently ionized under these conditions.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: For each deuterated acyl-CoA, at least two transitions should be monitored: one for quantification and one for confirmation. A common fragmentation pattern for acyl-CoAs in positive mode is the neutral loss of the 507 Da fragment corresponding to the 3'-phosphoadenosine-5'-diphosphate part of the CoA molecule.[4] The precursor ion will be the [M+H]+ of the specific deuterated acyl-CoA, and the product ion will be [M+H-507]+.
Signaling Pathways and Experimental Workflows
Deuterated acyl-CoAs are instrumental in elucidating the dynamics of various metabolic pathways. One of the most central pathways is fatty acid β-oxidation.
Fatty Acid β-Oxidation Pathway
This pathway is the primary route for the degradation of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production.
Caption: Overview of the fatty acid β-oxidation pathway.
Experimental Workflow for Deuterated Acyl-CoA Analysis
The following diagram illustrates a typical workflow for a stable isotope tracing experiment using deuterated fatty acids to measure acyl-CoA production.
Caption: A typical experimental workflow for deuterated acyl-CoA analysis.
References
- 1. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
Unlocking the Proteome: An In-depth Technical Guide to Isotope Labeling in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology, understanding the dynamic nature of the proteome is paramount. Proteins are the workhorses of the cell, and their abundance, modifications, and interactions dictate cellular function and fate. Isotope labeling in conjunction with mass spectrometry has emerged as a powerful and indispensable tool for the precise and large-scale quantification of proteins, offering profound insights into complex biological processes, disease mechanisms, and the efficacy of therapeutic interventions.
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of the most widely used isotope labeling techniques in mass spectrometry: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).
Core Principles of Isotope Labeling
Isotope labeling techniques introduce a "mass tag" into proteins or peptides, allowing for the differentiation and relative or absolute quantification of proteins from different samples within a single mass spectrometry analysis.[1][2] This is achieved by incorporating stable, non-radioactive heavy isotopes (such as ¹³C, ¹⁵N, or ²H) into the molecules of interest.[1] The mass spectrometer can then distinguish between the "light" (natural isotope abundance) and "heavy" (isotope-labeled) versions of the same peptide, and the ratio of their signal intensities provides a precise measure of their relative abundance.[1][3]
There are two main strategies for introducing isotopic labels:
-
Metabolic Labeling: In this in vivo approach, cells are cultured in media where natural ("light") amino acids are replaced with "heavy" isotopically labeled amino acids.[3][4] As cells grow and synthesize new proteins, these heavy amino acids are incorporated into the proteome.[3][4]
-
Chemical Labeling: This in vitro method involves the covalent attachment of isotope-coded tags to proteins or peptides after they have been extracted from the biological sample.[5]
Key Isotope Labeling Techniques: A Comparative Overview
The choice of labeling strategy depends on the specific research question, sample type, and experimental design. The following table summarizes the key characteristics of SILAC, iTRAQ, and TMT.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Labeling Strategy | Metabolic (in vivo)[3][4] | Chemical (in vitro)[2][6] | Chemical (in vitro)[7][8] |
| Principle | Incorporation of "heavy" amino acids during protein synthesis.[3][4] | Peptides are labeled with isobaric tags that have the same total mass but different reporter ion masses upon fragmentation.[2][6] | Similar to iTRAQ, peptides are labeled with isobaric tags with different reporter ions.[7][8] |
| Quantification Level | MS1 (precursor ion)[5] | MS2 (reporter ion)[6] | MS2 (reporter ion)[7] |
| Multiplexing Capacity | Typically 2-3 plex, with variations allowing for up to 5-plex.[4] | 4-plex and 8-plex reagents are common.[2] | 2-plex, 6-plex, 10-plex, 11-plex, 16-plex, and 18-plex reagents are available.[7] |
| Sample Types | Proliferating cells in culture.[4][5] | Virtually any sample type, including tissues and body fluids.[2] | A wide range of sample types, similar to iTRAQ.[8] |
| Advantages | High accuracy and precision as samples are mixed early in the workflow, minimizing experimental variability.[5] | High multiplexing capacity, suitable for a wide range of sample types.[2][6] | Very high multiplexing capacity, allowing for large-scale comparative studies.[7][8] |
| Limitations | Limited to cell culture experiments; requires complete incorporation of labeled amino acids.[5] | Potential for "ratio compression" where quantitative ratios are underestimated due to co-isolation of peptides.[5] | Similar to iTRAQ, can be affected by ratio compression. Reagent costs can be high for large-scale experiments.[8] |
Detailed Experimental Protocols
The following sections provide a detailed overview of the experimental workflows for SILAC, iTRAQ, and TMT.
SILAC Experimental Workflow
The SILAC method involves two main phases: an adaptation phase and an experimental phase.[9][10]
Caption: A schematic overview of the SILAC experimental workflow.
Detailed Steps:
-
Cell Culture and Labeling: Two populations of cells are cultured in specialized SILAC media. One population is grown in "light" medium containing natural amino acids, while the other is grown in "heavy" medium where one or more essential amino acids (typically lysine and arginine) are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-lysine and ¹³C₆¹⁵N₄-arginine).[1][4] It is crucial to ensure complete incorporation of the heavy amino acids, which typically requires at least five cell doublings.[1]
-
Experimental Treatment: Once labeling is complete, the experimental condition (e.g., drug treatment, growth factor stimulation) is applied to one of the cell populations, while the other serves as the control.[9]
-
Sample Pooling and Processing: The "light" and "heavy" cell populations are harvested and mixed, typically in a 1:1 ratio based on cell number or protein concentration.[10] This early mixing is a key advantage of SILAC as it minimizes downstream experimental variability.[5] The combined sample is then lysed, and the proteins are extracted and digested into peptides, most commonly with trypsin.[1]
-
Mass Spectrometry and Data Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] In the mass spectrometer, the "light" and "heavy" versions of each peptide appear as a pair of peaks separated by a specific mass difference.[1] The ratio of the intensities of these peaks is calculated to determine the relative abundance of the protein in the two samples.[3]
iTRAQ and TMT Experimental Workflows
iTRAQ and TMT are both isobaric labeling techniques that follow a similar experimental workflow.[6][7]
Caption: A generalized workflow for isobaric labeling using iTRAQ or TMT reagents.
Detailed Steps:
-
Sample Preparation and Digestion: Proteins are extracted from each of the samples to be compared.[6][7] The protein extracts are then digested into peptides using a protease such as trypsin.[11][12]
-
Peptide Labeling: The peptide mixtures from each sample are individually labeled with a specific isobaric tag from the iTRAQ or TMT reagent set.[6][7] These tags are designed to be chemically identical and have the same overall mass, so they do not alter the chromatographic behavior of the labeled peptides.[6][7]
-
Sample Pooling and Fractionation: After labeling, the samples are combined into a single mixture.[11][12] This pooled sample is often fractionated using techniques like high-performance liquid chromatography (HPLC) to reduce sample complexity and increase the number of identified proteins.[11]
-
Mass Spectrometry and Data Analysis: The fractionated peptide mixture is analyzed by LC-MS/MS. In the MS1 scan, the same peptide from different samples will appear as a single peak because the isobaric tags have the same mass.[6] During the MS2 fragmentation, the tags cleave to release reporter ions of different masses.[6][7] The relative intensities of these reporter ions are then used to quantify the relative abundance of the peptide, and thus the protein, across the different samples.[6][7]
Applications in Signaling Pathway Analysis and Drug Development
Isotope labeling mass spectrometry is a powerful tool for elucidating the complex dynamics of cellular signaling pathways and has significant applications in drug development.
Elucidating Signaling Pathways: EGFR and mTOR
The Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR) signaling pathways are central regulators of cell growth, proliferation, and survival, and their dysregulation is frequently implicated in cancer.[13][14][15] Isotope labeling proteomics has been instrumental in mapping the protein-protein interactions and phosphorylation events within these pathways.[13][16]
References
- 1. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
- 3. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 6. biotech.cornell.edu [biotech.cornell.edu]
- 7. UWPR [proteomicsresource.washington.edu]
- 8. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. iTRAQ labeling and SCX fractionation [bio-protocol.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTor is a signaling hub in cell survival: a mass-spectrometry-based proteomics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. The mTOR-regulated phosphoproteome reveals a mechanism of mTORC1-mediated inhibition of growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Very-Long-Chain Acyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction, purification, and quantification of very-long-chain acyl-CoAs (VLC-CoAs) from various biological samples. The accurate analysis of these critical metabolic intermediates is essential for understanding cellular lipid metabolism and its role in numerous physiological and pathological processes.
Introduction
Very-long-chain acyl-CoAs are key intermediates in fatty acid metabolism, serving as substrates for beta-oxidation, sphingolipid and glycerolipid synthesis, and protein acylation. Dysregulation of VLC-CoA metabolism is implicated in several metabolic diseases, including X-linked adrenoleukodystrophy and other peroxisomal disorders. Their low abundance and inherent instability present significant analytical challenges, necessitating robust and optimized sample preparation protocols. This guide outlines several effective methods for the reliable analysis of VLC-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Sample Preparation Methodologies
The choice of sample preparation method is critical for accurate VLC-CoA analysis and depends on the sample matrix and the specific research question. The most common approaches include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT).
Solid-Phase Extraction (SPE)
SPE is a widely used technique for purifying and concentrating acyl-CoAs from complex biological matrices.[1] It offers high recovery and cleaner extracts compared to other methods. Various sorbents can be employed, including C18 reversed-phase and ion-exchange materials.[1]
Protocol: SPE for Tissue and Cell Samples [2]
-
Homogenization: Homogenize tissue samples (~50-100 mg) or cell pellets in a cold phosphate buffer (e.g., 100 mM KH2PO4, pH 4.9).[2]
-
Extraction: Add organic solvents such as acetonitrile and isopropanol to the homogenate to precipitate proteins and extract lipids and acyl-CoAs.[2][3]
-
Purification:
-
Condition an SPE cartridge (e.g., C18 or a specialized resin for acyl-CoAs) with methanol and then equilibrate with the initial mobile phase or an appropriate buffer.
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the acyl-CoAs with a stronger organic solvent, such as methanol or acetonitrile.[1]
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., a mixture of methanol and water).[4]
Liquid-Liquid Extraction (LLE)
LLE is a classic method for separating compounds based on their differential solubility in two immiscible liquid phases. For acyl-CoAs, this typically involves an organic solvent and an aqueous phase.
Protocol: LLE for Biological Samples
-
Homogenization: Homogenize the sample in a suitable buffer.
-
Extraction: Add a mixture of organic solvents (e.g., acetonitrile:isopropanol, 3:1 v/v).[5]
-
Phase Separation: Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases. The acyl-CoAs will partition into the organic phase.
-
Collection and Drying: Carefully collect the organic supernatant, avoiding the protein pellet and aqueous layer. Dry the extract under nitrogen.
-
Reconstitution: Reconstitute the dried sample in an appropriate solvent for LC-MS/MS analysis.
Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing proteins from biological samples. It is often used for high-throughput analysis but may result in less clean extracts compared to SPE.
Protocol: PPT for Cell and Plasma Samples [6]
-
Sample Lysis: For cell samples, lyse the cells in a suitable buffer. Plasma samples can often be used directly.
-
Precipitation: Add a cold organic solvent, such as acetonitrile or methanol, to the sample at a ratio of at least 3:1 (solvent:sample).[7] Trichloroacetic acid (TCA) can also be used, but it may cause denaturation of the target molecules.[8]
-
Incubation and Centrifugation: Vortex the mixture and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry and reconstitute the sample as described in the previous methods.
II. Quantitative Data Summary
The following tables summarize typical performance data for VLC-CoA analysis using different sample preparation and analytical methods.
Table 1: Recovery Rates of Acyl-CoAs with Different Extraction Methods
| Acyl-CoA Species | Solid-Phase Extraction (SPE) Recovery (%)[2] | Liquid-Liquid Extraction (LLE) Recovery (%)[9] |
| C14:0-CoA | - | 70-80 |
| C16:0-CoA | 70-80 | 70-80 |
| C16:1-CoA | - | 70-80 |
| C18:0-CoA | 70-80 | 70-80 |
| C18:1-CoA | 70-80 | 70-80 |
| C18:2-CoA | - | 70-80 |
| C20:0-CoA | - | 70-80 |
Note: Recovery rates can vary depending on the specific tissue or cell type.[2]
Table 2: Reproducibility of LC-MS/MS Analysis of Long-Chain Acyl-CoAs in Human Skeletal Muscle [9]
| Acyl-CoA Species | Intra-assay CV (%) | Inter-assay CV (%) |
| C16:1-CoA | 10 | 5-6 |
| C18:1-CoA | 5 | 5-6 |
Table 3: Reference Ranges for VLCAD Activity [10]
| Status | VLCAD Activity Range (nmol/min/mg protein) |
| Normal | 1.35-2.95 |
| Carrier | 1.03-1.49 |
| Affected | 0.25-0.86 |
III. Visualized Workflows and Pathways
Experimental Workflow for VLC-CoA Analysis
The following diagram illustrates a typical workflow for the analysis of VLC-CoAs from biological samples.
Caption: General experimental workflow for VLC-CoA analysis.
Signaling Pathway: Fatty Acid Beta-Oxidation
VLC-CoAs are primarily metabolized through the fatty acid beta-oxidation pathway, which occurs in both mitochondria and peroxisomes. The diagram below provides a simplified overview of this crucial metabolic process.
Caption: Simplified pathway of VLC-CoA metabolism.
IV. Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of VLC-CoAs from Tissue
Materials:
-
Tissue sample (e.g., rat liver, heart, or muscle)[2]
-
Homogenizer
-
100 mM KH2PO4 buffer, pH 4.9[2]
-
2-propanol[2]
-
Acetonitrile (ACN)[2]
-
SPE cartridges (e.g., C18)
-
Methanol
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water)
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[2]
-
Add 2 mL of 2-propanol and homogenize again.[2]
-
Add 4 mL of acetonitrile, vortex thoroughly, and centrifuge at 3000 x g for 10 minutes at 4°C.[2]
-
Collect the supernatant.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 25% methanol in water to remove polar impurities.
-
Elute the VLC-CoAs with 5 mL of 80% acetonitrile in water.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) of Acyl-CoAs from Cultured Cells
Materials:
-
Cultured cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell scraper (for adherent cells)
-
Ice-cold methanol containing an appropriate internal standard
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)[11]
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cell monolayer twice with ice-cold PBS, and then add cold methanol. Use a cell scraper to collect the cells.[11]
-
Suspension cells: Pellet the cells by centrifugation, wash the pellet twice with ice-cold PBS, and then resuspend in cold methanol.[11]
-
-
Transfer the cell lysate/suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.[11]
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[11]
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS/MS analysis.[11]
V. Conclusion
The methods described in this document provide a robust framework for the extraction and analysis of very-long-chain acyl-CoAs. The choice of the optimal protocol will depend on the specific sample type, available instrumentation, and the desired analytical outcome. Careful execution of these protocols will enable researchers to obtain high-quality, reproducible data, advancing our understanding of the critical roles of VLC-CoAs in health and disease.
References
- 1. aocs.org [aocs.org]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2.6. Adipose tissue Acyl-CoAs extraction and quantification [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VERY-LONG CHAIN ACYL-COA DEHYDROGENASE (VLCAD) ACTIVITY USING LC-MSMS - Children's Hospital Colorado [childrenscolorado.testcatalog.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 24:0 Coenzyme A-d4 in Cultured Cell Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceroyl Coenzyme A (24:0 CoA) is the activated form of lignoceric acid, a very long-chain saturated fatty acid (VLCFA). VLCFAs and their CoA esters are crucial molecules in various cellular processes, including sphingolipid synthesis, protein acylation, and energy metabolism. Dysregulation of VLCFA metabolism is associated with severe genetic disorders such as X-linked adrenoleukodystrophy (X-ALD). The deuterated form, 24:0 Coenzyme A-d4 (Lignoceroyl-d4 CoA), serves as a valuable tool in mass spectrometry-based lipidomics for the accurate quantification of endogenous long-chain and very long-chain acyl-CoAs.[1][2][3][4][5][6] Beyond its role as an internal standard, this compound can be employed as a stable isotope tracer to investigate the metabolic fate of lignoceric acid in cultured cells. These application notes provide an overview of its uses and detailed protocols for its application in cell culture experiments.
Applications
-
Internal Standard for Quantitative Mass Spectrometry: The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods to accurately quantify endogenous levels of 24:0 CoA and other acyl-CoAs in cell and tissue extracts.[1][2][3][4][5][6] Its known concentration allows for the correction of variations in sample extraction and instrument response.
-
Metabolic Tracer for Studying VLCFA Metabolism: By introducing this compound into cultured cells, researchers can trace the metabolic fate of the lignoceroyl moiety. This allows for the investigation of its incorporation into complex lipids such as sphingolipids and glycerophospholipids, as well as its catabolism through peroxisomal β-oxidation.[7][8][9][10][11][12]
-
Enzyme Activity Assays: this compound can be used as a substrate in in vitro assays to determine the activity of enzymes involved in VLCFA metabolism, such as acyl-CoA thioesterases and ceramide synthases.
-
Investigation of Cellular Uptake and Trafficking: Although challenging due to the general impermeability of cell membranes to CoA esters, experiments can be designed to study the mechanisms of long-chain acyl-CoA transport and intracellular trafficking.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C45H79D4N7O17P3S |
| Molecular Weight | 1152.2 g/mol |
| Purity | >98% |
| Storage | -20°C as a solid or in a suitable solvent |
Table 2: Typical Concentrations for Use as an Internal Standard
| Application | Concentration Range (in final extract) | Reference(s) |
| LC-MS/MS Quantification of Acyl-CoAs | 5 - 50 pmol | [1][2][3][4][5][6] |
Table 3: Example Data from a Stable Isotope Tracing Experiment (Hypothetical)
| Time (hours) | % 24:0-d4 incorporated into Ceramide (d18:1/24:0-d4) | % 24:0-d4 incorporated into Phosphatidylcholine (16:0/24:0-d4) |
| 0 | 0 | 0 |
| 6 | 5.2 ± 0.8 | 1.5 ± 0.3 |
| 12 | 12.6 ± 1.5 | 3.8 ± 0.6 |
| 24 | 25.3 ± 2.1 | 8.1 ± 1.1 |
Note: This data is illustrative and will vary depending on the cell type and experimental conditions.
Experimental Protocols
Protocol 1: Use of this compound as an Internal Standard for Acyl-CoA Quantification
This protocol describes the use of this compound as an internal standard for the quantification of endogenous acyl-CoAs from cultured cells by LC-MS/MS.
Materials:
-
Cultured cells (e.g., fibroblasts, hepatocytes)
-
This compound solution (e.g., 1 µM in 50% methanol)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
5 M Ammonium Acetate
-
Formic Acid
-
Microcentrifuge tubes
-
Cell scraper
-
Centrifuge (4°C)
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Add 500 µL of ice-cold extraction solvent (e.g., ACN/IPA/H2O, 40:40:20, v/v/v) to the cell pellet or plate.
-
Spike the lysate with a known amount of this compound (e.g., 10 pmol).
-
For adherent cells, scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex the samples vigorously for 1 minute.
-
-
Protein Precipitation:
-
Incubate the samples on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol).
-
-
LC-MS/MS Analysis:
-
Analyze the samples by a validated LC-MS/MS method for acyl-CoA quantification.
-
Monitor the specific parent-to-fragment ion transitions for endogenous acyl-CoAs and for this compound.
-
Quantify the endogenous acyl-CoAs by comparing their peak areas to the peak area of the this compound internal standard.
-
Protocol 2: Proposed Method for Tracing the Metabolic Fate of this compound in Permeabilized Cells
Acyl-CoAs are generally not permeable to the cell membrane. This protocol outlines a proposed method for introducing this compound into cultured cells using a gentle permeabilization agent like saponin to trace its metabolic fate.
Materials:
-
Cultured cells grown on coverslips or in multi-well plates
-
This compound
-
Saponin
-
BSA (fatty acid-free)
-
Culture medium
-
PBS
-
Methanol
-
Chloroform
-
LC-MS/MS system for lipid analysis
Procedure:
-
Preparation of this compound solution:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., PBS).
-
To aid solubility and cellular interaction, the this compound can be complexed with fatty acid-free BSA at a 2:1 molar ratio.
-
-
Cell Permeabilization and Labeling:
-
Wash cells twice with warm PBS.
-
Prepare a permeabilization buffer containing a low concentration of saponin (e.g., 0.01-0.05% w/v) and the this compound/BSA complex (e.g., final concentration of 1-10 µM this compound) in culture medium.
-
Incubate the cells with the permeabilization/labeling buffer for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Wash and Chase:
-
Gently wash the cells three times with warm culture medium to remove the permeabilizing agent and excess labeled substrate.
-
Add fresh, complete culture medium and incubate for various time points (e.g., 1, 6, 12, 24 hours) to allow for metabolism of the this compound.
-
-
Lipid Extraction:
-
At each time point, wash the cells with ice-cold PBS.
-
Extract total lipids using a modified Bligh-Dyer method (chloroform:methanol:water).
-
-
Analysis of Labeled Lipids:
-
Analyze the lipid extracts by LC-MS/MS to identify and quantify the incorporation of the d4-lignoceroyl moiety into various lipid species (e.g., ceramides, sphingomyelins, phosphatidylcholines).
-
Mandatory Visualizations
Caption: Workflow for tracing the metabolism of this compound in cultured cells.
Caption: Simplified metabolic fate of Lignoceroyl-CoA in a mammalian cell.
References
- 1. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stable isotope labeling by fatty acids in cell culture (SILFAC) coupled with isotope pattern dependent mass spectrometry for global screening of lipid hydroperoxide-mediated protein modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Deuterated Standards in Metabolic Flux Analysis: A Detailed Guide for Researchers
Introduction to Deuterated Standards in Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic pathways within a biological system. By tracing the metabolic fate of isotopically labeled substrates, researchers can gain a detailed understanding of cellular metabolism in various physiological and pathological states. While carbon-13 (¹³C) is the most commonly used isotope for MFA, deuterium (²H), a stable isotope of hydrogen, offers unique advantages and complementary information, particularly for in vivo studies and the investigation of specific metabolic pathways.[1]
Deuterated standards, such as deuterated water (²H₂O) and deuterated glucose ([6,6'-²H₂]-glucose), are instrumental in these studies. The low natural abundance of deuterium (approximately 0.015%) allows for sensitive detection of labeled metabolites with minimal background signal.[1] This makes deuterium an excellent tracer for quantifying fluxes through pathways like glycolysis, the tricarboxylic acid (TCA) cycle, and de novo lipogenesis (DNL). Furthermore, the use of non-radioactive stable isotopes makes these techniques safe for use in human subjects.
This application note provides detailed protocols and data for the use of deuterated standards in metabolic flux analysis, catering to researchers, scientists, and drug development professionals.
Key Applications and Advantages of Deuterated Standards in MFA
The use of deuterated standards in MFA has several key applications:
-
In Vivo Metabolic Imaging: Deuterium Metabolic Imaging (DMI) is a non-invasive technique that utilizes magnetic resonance spectroscopy (MRS) to track the metabolism of deuterated substrates in real-time within living organisms.[2][3][4] This allows for the spatial mapping of metabolic fluxes in tissues and organs, providing invaluable insights into diseases like cancer and neurological disorders.
-
Quantification of De Novo Lipogenesis (DNL): Deuterated water is a widely used tracer for measuring the rate of newly synthesized fatty acids. The deuterium from ²H₂O is incorporated into the carbon-hydrogen bonds of fatty acids during their synthesis, and the extent of this incorporation can be quantified by mass spectrometry.[5][6][7]
-
Probing Redox Metabolism: Deuterated tracers can be used to investigate the production and consumption of reducing equivalents like NADPH and NADH, which are crucial for cellular redox homeostasis and biosynthesis.[8]
Advantages of using deuterated standards include:
-
Low Natural Abundance: Results in a high signal-to-noise ratio for detecting labeled metabolites.[1]
-
Safety: As stable isotopes, they are non-radioactive and safe for human studies.
-
Versatility: Can be used in a variety of biological systems, from cultured cells to whole organisms.
-
Complementary to ¹³C-MFA: Provides unique information about hydrogen transfer reactions and can be used in conjunction with ¹³C tracers for more comprehensive flux analysis.
Limitations to consider:
-
Hydrogen Exchange: Deuterium atoms on certain molecular positions can exchange with protons in water, which can complicate data interpretation.[9]
-
Kinetic Isotope Effects: The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can sometimes lead to slower reaction rates, which needs to be considered in the modeling of metabolic fluxes.
Experimental Workflows and Protocols
A typical workflow for metabolic flux analysis using deuterated standards involves several key stages, from experimental design to data analysis.
Protocol 1: In Vivo De Novo Lipogenesis Measurement using ²H₂O
This protocol is adapted from studies measuring DNL in humans.[6][7][10]
1. Tracer Administration:
-
Administer a priming dose of 70% ²H₂O to achieve approximately 1.0-1.5% enrichment in the body water pool. For a 70 kg individual, this typically involves consuming a total of 350-400 mL in divided doses over 18-21 hours.[7]
-
Maintain this enrichment by providing daily doses of 70% ²H₂O (e.g., 50-70 mL per day) for the duration of the study (typically 5-9 weeks).[7][10]
2. Sample Collection:
-
Collect blood samples periodically to monitor body water enrichment.
-
Obtain adipose tissue biopsies at specified time points (e.g., baseline, 5 weeks, and 9 weeks) for analysis of deuterium incorporation into triglyceride (TG)-palmitate.
3. Sample Preparation:
-
Body Water Enrichment: Isolate water from plasma samples (e.g., by vacuum distillation).
-
Adipose Tissue Lipids: Extract total lipids from adipose tissue biopsies using a chloroform:methanol (2:1, v/v) solution. Saponify the lipid extract to release fatty acids. Isolate palmitate using high-performance liquid chromatography (HPLC).
4. Mass Spectrometry Analysis:
-
Analyze the deuterium enrichment of body water using gas chromatography-mass spectrometry (GC-MS) after derivatization.
-
Measure the deuterium incorporation into TG-palmitate using GC-MS. High-resolution Orbitrap GC-MS can be used to resolve ²H and ¹³C fatty acid mass isotopomers.[5]
5. Data Analysis:
-
Calculate the fractional DNL using the mass isotopomer distribution analysis of palmitate, corrected for the precursor pool enrichment (body water).
Protocol 2: In Vivo Glycolytic Flux Measurement using Deuterium MRI (DMI)
This protocol is based on studies performing DMI in murine tumor models.[2]
1. Tracer Administration:
-
Administer a bolus injection of deuterated glucose (e.g., D-[6,6'-²H₂]-glucose).
2. DMI Data Acquisition:
-
Acquire dynamic 3D ²H MR spectroscopic imaging data with a time resolution of approximately 10 minutes to monitor the conversion of deuterated glucose to deuterated lactate.
3. Data Processing and Analysis:
-
Process the raw k-space data, including zero-padding, phase correction, and Fourier transformation.
-
Quantify the signals of deuterated water (HDO), glucose, and lactate in the resulting spectra.
-
Calculate the ratio of lactate to water and lactate to glucose signals to assess glycolytic flux.
-
Kinetic modeling can be applied to the time-course data to estimate metabolic rates.
Protocol 3: In Vitro NADPH Metabolism Analysis using Deuterated Tracers in Cultured Cells
This protocol is adapted from studies investigating NADPH metabolism in mammalian cell cultures.[8]
1. Cell Culture and Labeling:
-
Culture mammalian cells to the desired confluency.
-
Replace the standard culture medium with a medium containing the deuterated tracer. For example, to trace the pentose phosphate pathway, use a medium with [1-²H]-glucose or [3-²H]-glucose. To measure hydrogen exchange, use a medium prepared with a known percentage of ²H₂O (e.g., 45%).
-
Incubate the cells for a specified period to allow for isotopic labeling of metabolites.
2. Metabolite Extraction:
-
Quench metabolism rapidly by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the extracted metabolites.
3. LC-MS Analysis:
-
Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) to measure the mass isotopologue distributions of NADPH and other relevant metabolites.
4. Data Analysis:
-
Correct the raw mass spectrometry data for natural isotope abundance.
-
Calculate the fractional labeling of the redox-active hydride of NADPH by comparing the mass isotopologue distributions of NADPH and NADP⁺.
-
Use metabolic modeling to estimate the relative contributions of different pathways to the NADPH pool.
Data Presentation
The following tables summarize quantitative data from studies using deuterated standards for metabolic flux analysis.
Table 1: Adipose Tissue Triglyceride (TG) Turnover and De Novo Lipogenesis (DNL) in Humans Measured with ²H₂O [6][7][10]
| Parameter | 5 Weeks of ²H₂O Labeling | 9 Weeks of ²H₂O Labeling |
| Mean TG-glycerol Fractional Synthesis | 12% (range: 3-32%) | 20% (range: 8-49%) |
| Estimated TG Half-life | - | 200-270 days |
| Net Lipolysis (TG Turnover) | - | 50-60 g/day |
| DNL Contribution to Adipose-TG | - | 4% (representing ~20% of newly deposited TG) |
| Cell Proliferation | - | 10-17% (half-life: 240-425 days) |
Table 2: In Vivo Glycolytic Flux in a Murine Tumor Model Measured by Deuterium MRI [11]
| Parameter | Pre-treatment | Post-treatment (48 hours) | P-value |
| Lactate-to-Water Signal Ratio | 0.33 ± 0.10 | 0.089 ± 0.039 | 0.005 |
| Lactate-to-Glucose Signal Ratio | 0.27 ± 0.12 | 0.12 ± 0.06 | 0.04 |
Table 3: Cerebral Metabolic Rates in Rat Brain Measured by In Vivo Deuterium MRS [12]
| Anesthesia Condition | Cerebral Glucose Consumption Rate (CMRglc) (µmol/g/min) | TCA Cycle Flux (VTCA) (µmol/g/min) |
| 2% Isoflurane | 0.28 | 0.6 |
| Morphine-treated | 0.46 | 0.96 |
Visualization of Pathways and Workflows
Tracing Deuterium from [6,6'-²H₂]-Glucose through Glycolysis and the TCA Cycle
Data Analysis Workflow for Deuterium-Based MFA
Conclusion
Deuterated standards are a valuable tool in the field of metabolic flux analysis, offering unique insights into cellular metabolism, particularly for in vivo studies. The methodologies described in this application note, from tracer administration to data analysis, provide a framework for researchers to incorporate deuterium-based MFA into their studies. The ability to non-invasively map metabolic fluxes and quantify key metabolic processes like de novo lipogenesis and glycolysis has significant implications for understanding disease pathogenesis and developing novel therapeutic strategies. As analytical technologies continue to advance, the application of deuterated standards in metabolic research is expected to expand, further unraveling the complexities of metabolic networks.
References
- 1. Accurate and rapid determination of metabolic flux by deep learning of isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium MR Spectroscopy: A New Way to Image Glycolytic Flux Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopic Tracers for the Measurement of Metabolic Flux Rates | Oncohema Key [oncohemakey.com]
- 6. Adipose tissue triglyceride turnover, de novo lipogenesis, and cell proliferation in humans measured with 2H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Very Long-Chain Acyl-Coenzyme A in Tissues
Title: A Validated Protocol for the Extraction and Quantification of Acyl-Coenzyme A Esters from Mammalian Tissues Using a Deuterated Internal Standard
Abstract
This application note details a robust and reproducible protocol for the extraction and subsequent quantification of acyl-Coenzyme A (acyl-CoA) species from mammalian tissues. The method is optimized for the analysis of very long-chain acyl-CoAs, which are critical intermediates in lipid metabolism and cellular signaling. To ensure accurate quantification, the protocol incorporates 24:0 Coenzyme A-d4 as an internal standard. This methodology is applicable to a variety of tissue types and is particularly suited for researchers in metabolic disease, drug development, and lipidomics. The protocol is based on a modified Folch or Bligh and Dyer extraction followed by solid-phase extraction (SPE) cleanup, with final analysis performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in cellular energy production and lipid biosynthesis. They are the activated form of fatty acids and serve as substrates for a multitude of enzymatic reactions. Very long-chain acyl-CoAs (VLC-ACoAs), those with acyl chains of 22 carbons or more, are particularly important in the biosynthesis of sphingolipids and the regulation of various cellular processes. Dysregulation of acyl-CoA metabolism is implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and neurodegenerative disorders.
Accurate quantification of acyl-CoAs in tissues is challenging due to their low abundance and susceptibility to degradation. The use of a stable isotope-labeled internal standard is crucial for correcting for sample loss during extraction and for variations in instrument response. This compound is an ideal internal standard for the quantification of VLC-ACoAs due to its structural similarity to the endogenous analytes and its distinct mass, which allows for clear differentiation during mass spectrometric analysis. This protocol provides a detailed, step-by-step guide for the reliable extraction and quantification of acyl-CoAs from tissue samples.
Experimental Protocol
This protocol is adapted from established methods for acyl-CoA extraction.[1][2] It is essential to perform all steps on ice and with pre-chilled solvents to minimize enzymatic activity and degradation of acyl-CoAs.
2.1. Materials and Reagents
-
Tissues: Fresh or frozen mammalian tissues (e.g., liver, heart, brain).
-
Internal Standard: this compound (e.g., from Avanti Polar Lipids). Prepare a stock solution in a suitable solvent (e.g., methanol/water).[3][4]
-
Solvents (LC-MS grade):
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Isopropanol (IPA)
-
Acetonitrile (ACN)
-
Water (H₂O)
-
-
Buffers and Solutions:
-
Potassium phosphate buffer (100 mM, pH 4.9)[1]
-
Ammonium formate (10 mM)
-
Formic acid (2%)
-
Ammonium hydroxide (2% and 5%)
-
-
Equipment:
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge capable of 4°C and >1,000 x g
-
Solid-Phase Extraction (SPE) columns (weak anion exchange)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
LC-MS/MS system
-
2.2. Sample Preparation and Homogenization
-
Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube.
-
Add a known amount of the this compound internal standard to the tube.
-
Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).[1]
-
Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.
-
Add 2 mL of isopropanol to the homogenate and briefly homogenize again.[1]
2.3. Lipid Extraction
-
Add 3 mL of acetonitrile to the tissue homogenate.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 1,300 x g for 15 minutes at 4°C.[2]
-
Carefully collect the supernatant, which contains the acyl-CoAs.
2.4. Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup
This step is crucial for removing contaminants that can interfere with LC-MS/MS analysis.[2]
-
Condition the SPE column: Add 3 mL of methanol, followed by 3 mL of water.
-
Load the sample: Apply the supernatant from the lipid extraction step to the conditioned SPE column.
-
Wash the column:
-
Wash with 2.5 mL of 2% formic acid.
-
Wash with 2.5 mL of methanol.
-
-
Elute the acyl-CoAs:
-
Elute with 2.5 mL of 2% ammonium hydroxide.
-
Elute with 2.5 mL of 5% ammonium hydroxide.
-
-
Combine the two eluted fractions.
2.5. Sample Concentration and Reconstitution
-
Dry the combined eluates under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
2.6. LC-MS/MS Analysis
The analysis is typically performed using a reverse-phase C18 column with a gradient elution. The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for each acyl-CoA species and the internal standard.
Data Presentation
The following tables present representative data that could be obtained using this protocol. The values are for illustrative purposes.
Table 1: Recovery and Reproducibility of Acyl-CoA Extraction
| Acyl-CoA Species | Recovery (%) | Intra-assay CV (%) | Inter-assay CV (%) |
| C16:0-CoA | 85.2 | 6.1 | 7.5 |
| C18:0-CoA | 82.5 | 7.3 | 8.1 |
| C22:0-CoA | 78.9 | 8.5 | 9.2 |
| C24:0-CoA | 75.4 | 9.1 | 10.5 |
CV: Coefficient of Variation. Data is based on the analysis of spiked tissue homogenates (n=6).
Table 2: Quantification of Acyl-CoA Species in Different Mouse Tissues (nmol/g wet weight)
| Acyl-CoA Species | Liver | Heart | Brain |
| C16:0-CoA | 25.3 ± 3.1 | 15.8 ± 2.2 | 8.9 ± 1.5 |
| C18:0-CoA | 18.7 ± 2.5 | 12.1 ± 1.8 | 6.2 ± 1.1 |
| C22:0-CoA | 5.1 ± 0.8 | 3.2 ± 0.5 | 1.8 ± 0.4 |
| C24:0-CoA | 2.8 ± 0.5 | 1.5 ± 0.3 | 0.9 ± 0.2 |
Values are presented as mean ± standard deviation (n=5).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for tissue acyl-CoA extraction.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the extraction and quantification of acyl-CoA species, including very long-chain variants, from mammalian tissues. The incorporation of this compound as an internal standard ensures high accuracy and precision. This method is a valuable tool for researchers investigating the roles of acyl-CoAs in health and disease.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
Application Note: Quantitative Analysis of Lignoceroyl-CoA-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are crucial components of cellular lipids, including sphingolipids and glycerophospholipids.[1] The activated form of these fatty acids, Coenzyme A (CoA) thioesters, are key metabolic intermediates. Lignoceric acid (24:0) is a saturated VLCFA, and its corresponding CoA ester, lignoceroyl-CoA (24:0-CoA), is a substrate for various metabolic pathways, including elongation and degradation. Dysregulation of VLCFA metabolism is associated with several inherited diseases, such as X-linked adrenoleukodystrophy.[1]
Accurate quantification of specific acyl-CoA species is essential for understanding their physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for this analysis due to its high sensitivity and specificity.[2] This application note provides a detailed protocol for the detection and quantification of lignoceroyl-CoA-d4 (24:0 Coenzyme A-d4), a deuterated internal standard, using LC-MS/MS with selected reaction monitoring (SRM).
Mass Spectrometry Parameters
The analysis of long-chain acyl-CoAs is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[3][4] A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da) from the precursor ion.[5][6][7][8] For lignoceroyl-CoA-d4, the exact mass is 1172.57 Da.[9]
Table 1: Mass Spectrometry Parameters for this compound Detection
| Parameter | Value |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Precursor Ion ([M+H]⁺) m/z | 1173.6 |
| Product Ion m/z | 666.6 |
| Fragmentation | Neutral Loss of 507 Da |
| Scan Type | Selected Reaction Monitoring (SRM) |
Note: Collision energy and other instrument-specific parameters should be optimized for the specific mass spectrometer being used.
Experimental Protocol: Extraction and Analysis of Long-Chain Acyl-CoAs from Cultured Cells
This protocol outlines a method for the extraction and subsequent LC-MS/MS analysis of long-chain acyl-CoAs from mammalian cell cultures.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
2-propanol (LC-MS grade)
-
Ammonium hydroxide solution
-
This compound internal standard
-
Cell scraper (for adherent cells)
-
1.5 mL microcentrifuge tubes
-
Centrifuge capable of 4°C operation
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS system with a C8 or C18 reversed-phase column
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add 1 mL of cold methanol containing the this compound internal standard. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in 1 mL of cold methanol containing the internal standard.
-
-
Extraction:
-
Add an equal volume of a 3:1 (v/v) mixture of acetonitrile and 2-propanol to the cell lysate.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 20% acetonitrile with 15 mM ammonium hydroxide).[3]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reversed-phase column (e.g., Acquity 1.7 µm C8 UPLC BEH, 2.1 x 150 mm).
-
Perform chromatographic separation using a binary gradient with mobile phase A consisting of 15 mM ammonium hydroxide in water and mobile phase B consisting of 15 mM ammonium hydroxide in acetonitrile.[3]
-
A typical gradient could start at 20% B, increase to 90% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Monitor the SRM transition for this compound as specified in Table 1.
-
Visualization of Experimental Workflow and Metabolic Pathway
Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of 24:0-CoA-d4.
Metabolic Pathway of 24:0 Coenzyme A
Caption: Synthesis and degradation pathways of 24:0 Coenzyme A.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 2. Metabolism of very long-chain Fatty acids: genes and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. avantiresearch.com [avantiresearch.com]
Application Notes & Protocols: Preparation of a Standard Curve with 24:0 Coenzyme A-d4 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a standard curve for the quantification of Lignoceroyl Coenzyme A (24:0 CoA) using its deuterated analog, 24:0 Coenzyme A-d4, as an internal standard. This method is primarily designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and is applicable for the analysis of 24:0 CoA in various biological matrices.
Principle
Quantitative analysis of endogenous molecules by LC-MS/MS often utilizes a stable isotope-labeled internal standard. In this protocol, a known and fixed concentration of this compound is added to a series of calibration standards containing known concentrations of non-deuterated 24:0 Coenzyme A. The internal standard and the analyte co-elute during chromatographic separation and are detected by the mass spectrometer. A calibration curve is constructed by plotting the ratio of the peak area of the analyte (24:0 CoA) to the peak area of the internal standard (24:0 CoA-d4) against the concentration of the analyte. This ratiometric approach corrects for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring accurate and precise quantification.[1]
Materials and Reagents
-
Analytes and Standards:
-
Solvents and Reagents:
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade isopropanol
-
LC-MS grade water
-
Ammonium formate
-
Formic acid
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Experimental Protocols
Preparation of Stock Solutions
-
24:0 Coenzyme A (Analyte) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of 24:0 Coenzyme A powder.
-
Dissolve the powder in 1 mL of methanol to obtain a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in an amber glass vial at -20°C.
-
-
This compound (Internal Standard) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound powder.
-
Dissolve the powder in 1 mL of methanol to obtain a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in an amber glass vial at -20°C.
-
Preparation of Working Solutions
-
24:0 Coenzyme A (Analyte) Working Solution (10 µg/mL):
-
Dilute the 1 mg/mL 24:0 CoA stock solution 1:100 with methanol. For example, add 10 µL of the stock solution to 990 µL of methanol.
-
Vortex to mix. This will be the highest concentration point in the standard curve.
-
-
This compound (Internal Standard) Working Solution (1 µg/mL):
-
Dilute the 1 mg/mL 24:0 CoA-d4 stock solution 1:1000 with methanol. For example, perform a serial dilution by first adding 10 µL of the stock solution to 990 µL of methanol to get a 10 µg/mL solution, and then add 100 µL of this intermediate solution to 900 µL of methanol.
-
Vortex to mix. This working solution will be added to all calibration standards and samples.
-
Preparation of the Standard Curve
The standard curve is prepared by performing a serial dilution of the 24:0 Coenzyme A working solution. A surrogate matrix, such as 5% BSA in PBS, is recommended for the preparation of the calibration standards to mimic the protein content of biological samples like plasma.[5][6][7]
-
Serial Dilution of 24:0 Coenzyme A:
-
Label a series of microcentrifuge tubes (e.g., 8 tubes for an 8-point standard curve).
-
Add 50 µL of the surrogate matrix (5% BSA in PBS) to tubes 2 through 8.
-
Add 100 µL of the 10 µg/mL 24:0 CoA working solution to tube 1.
-
Transfer 50 µL from tube 1 to tube 2. Vortex to mix. This creates a 1:2 dilution.
-
Continue the serial dilution by transferring 50 µL from the previously mixed tube to the next tube, vortexing after each transfer, until tube 7. Do not add any 24:0 CoA to tube 8, which will serve as the blank.
-
-
Addition of Internal Standard:
-
To each tube (1 through 8), add a fixed amount, for example 10 µL, of the 1 µg/mL this compound internal standard working solution.
-
Vortex all tubes to ensure thorough mixing.
-
The final concentrations of the 24:0 Coenzyme A in the calibration standards will be as follows (assuming the above dilution scheme):
| Tube | 24:0 CoA Concentration (µg/mL) |
| 1 | 10 |
| 2 | 5 |
| 3 | 2.5 |
| 4 | 1.25 |
| 5 | 0.625 |
| 6 | 0.3125 |
| 7 | 0.15625 |
| 8 | 0 (Blank) |
Sample Preparation (Example for Plasma)
-
Spiking with Internal Standard:
-
To 50 µL of plasma sample, add 10 µL of the 1 µg/mL this compound internal standard working solution.
-
-
Protein Precipitation and Extraction:
-
Add 200 µL of ice-cold methanol to the plasma sample containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are general LC-MS/MS conditions and should be optimized for the specific instrument being used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Formate in Water.
-
Mobile Phase B: 5 mM Ammonium Formate in Methanol/Acetonitrile (1:1, v/v).
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to ensure the separation of 24:0 CoA from other matrix components. For example, start with a low percentage of mobile phase B, ramp up to a high percentage, hold, and then re-equilibrate.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for both 24:0 Coenzyme A and this compound need to be determined by direct infusion of the standards.
-
Data Analysis
-
Peak Integration: Integrate the peak areas for both the 24:0 Coenzyme A and this compound MRM transitions in each of the calibration standards and samples.
-
Calibration Curve Construction:
-
Calculate the ratio of the peak area of 24:0 Coenzyme A to the peak area of this compound for each calibration standard.
-
Plot these ratios against the known concentrations of the 24:0 Coenzyme A standards.
-
Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) will be used for quantification. An R² value of >0.99 is desirable.
-
-
Quantification of Unknown Samples:
-
Calculate the peak area ratio for the unknown samples.
-
Use the linear regression equation from the calibration curve to determine the concentration of 24:0 Coenzyme A in the samples.
-
Data Presentation
Table 1: Example Standard Curve Data
| 24:0 CoA Conc. (µg/mL) | Peak Area (24:0 CoA) | Peak Area (24:0 CoA-d4) | Peak Area Ratio (Analyte/IS) |
| 10 | 1,250,000 | 250,000 | 5.00 |
| 5 | 630,000 | 255,000 | 2.47 |
| 2.5 | 310,000 | 248,000 | 1.25 |
| 1.25 | 155,000 | 252,000 | 0.62 |
| 0.625 | 78,000 | 249,000 | 0.31 |
| 0.3125 | 39,000 | 251,000 | 0.16 |
| 0.15625 | 19,500 | 250,000 | 0.08 |
| 0 | 0 | 253,000 | 0.00 |
Note: The data presented in this table is for illustrative purposes only. Actual peak areas will vary depending on the instrument and experimental conditions.
Visualizations
Caption: Workflow for the preparation of a 24:0 Coenzyme A standard curve.
Caption: General workflow for the quantitative analysis of 24:0 CoA in biological samples.
References
- 1. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 2. avantiresearch.com [avantiresearch.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Fatty Acid Oxidation Disorders Using 24:0 Coenzyme A-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) disorders are a group of inherited metabolic conditions that prevent the body from breaking down fatty acids to produce energy.[1][2][3] A critical subgroup of these disorders involves the metabolism of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbons.[4][5][6] The accumulation of VLCFAs, particularly lignoceric acid (C24:0) and hexacosanoic acid (C26:0), is a key biomarker for several peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD).[7][8][9]
X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, which codes for a peroxisomal transporter protein essential for the import of VLCFA-CoA esters into the peroxisome for degradation via β-oxidation.[5][9][10] The resulting impairment of VLCFA metabolism leads to their accumulation in various tissues, primarily affecting the nervous system and adrenal glands.[8]
The use of stable isotope-labeled compounds, such as 24:0 Coenzyme A-d4 (lignoceroyl-CoA-d4), offers a highly specific and sensitive method for studying the kinetics of VLCFA metabolism and diagnosing FAO disorders. This application note provides detailed protocols for the analysis of FAO disorders using this compound and related deuterated VLCFAs, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
Principle of the Assay
The core principle of this analytical approach is the use of a stable isotope-labeled substrate to trace its metabolic fate within a biological system, such as cultured patient cells or in vitro enzymatic reactions. By introducing a known amount of this compound, researchers can accurately quantify the rate of its β-oxidation by measuring the appearance of deuterated downstream metabolites, such as d4-C22:0-CoA or d4-acetyl-CoA. The use of a deuterated standard allows for precise quantification and correction for any sample loss during preparation and analysis.[9]
Featured Application: Analysis of Peroxisomal β-Oxidation in Patient-Derived Fibroblasts
A robust method to assess defects in VLCFA oxidation is to measure the β-oxidation of a deuterated VLCFA substrate in cultured skin fibroblasts from patients. This assay provides a functional readout of the entire peroxisomal β-oxidation pathway. While this protocol uses D3-C22:0, the principles are directly applicable to assays using this compound.
Experimental Protocol: Fibroblast β-Oxidation Assay
This protocol is adapted from established methods for measuring peroxisomal β-oxidation in living cells.
1. Cell Culture and Labeling:
-
Culture human primary skin fibroblasts from patients and healthy controls in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates and grow to confluence.
-
On the day of the experiment, replace the culture medium with 1 ml of serum-free medium containing 10 µM of D3-C22:0 (or a similar concentration of this compound).
-
Incubate the cells for 72 hours to allow for the metabolism of the deuterated fatty acid.
2. Sample Harvesting and Lipid Extraction:
-
After incubation, wash the cells twice with phosphate-buffered saline (PBS).
-
Harvest the cells by trypsinization and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1 ml of PBS and determine the protein concentration using a standard method (e.g., BCA assay).
-
To the remaining cell suspension, add 2 ml of a chloroform:methanol (2:1, v/v) mixture and vortex thoroughly.
-
Centrifuge at 1000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
3. Fatty Acid Methyl Ester (FAME) Derivatization:
-
To the dried lipid extract, add 1 ml of 0.5 M NaOH in methanol and incubate at 100°C for 10 minutes to saponify the lipids.
-
After cooling, add 1.25 ml of 50% HCl in methanol and incubate at 80°C for 10 minutes to methylate the fatty acids.
-
Add 1 ml of hexane and 1 ml of water, vortex, and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs and dry it under nitrogen.
4. GC-MS Analysis:
-
Reconstitute the dried FAMEs in 100 µl of hexane.
-
Analyze the samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., a 30m x 0.25mm x 0.25µm DB-1) and a temperature gradient to separate the different FAMEs.
-
Monitor the characteristic ions for the deuterated product (e.g., D3-C16:0) and the remaining deuterated substrate (e.g., D3-C22:0).
5. Data Analysis:
-
Calculate the ratio of the peak area of the deuterated product to the deuterated substrate. This ratio is a measure of the peroxisomal β-oxidation activity.
-
Compare the ratios obtained from patient cells to those from healthy control cells. A significantly lower ratio in patient cells indicates a defect in VLCFA oxidation.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the analysis of VLCFA levels and β-oxidation in fibroblasts from healthy controls and patients with X-linked adrenoleukodystrophy (X-ALD).
Table 1: Very-Long-Chain Fatty Acid Levels in Cultured Fibroblasts
| Analyte | Control (nmol/mg protein) | X-ALD (nmol/mg protein) | Fold Increase (X-ALD vs. Control) |
| C24:0 | 0.35 ± 0.08 | 0.85 ± 0.25 | ~2.4 |
| C26:0 | 0.05 ± 0.02 | 0.55 ± 0.15 | ~11 |
| Ratio | Control | X-ALD | Fold Increase (X-ALD vs. Control) |
| C24:0 / C22:0 | 0.08 ± 0.02 | 0.25 ± 0.07 | ~3.1 |
| C26:0 / C22:0 | 0.02 ± 0.01 | 0.20 ± 0.05 | ~10 |
Data are presented as mean ± standard deviation.
Table 2: Peroxisomal β-Oxidation Activity in Cultured Fibroblasts using D3-C22:0
| Parameter | Control | X-ALD |
| D3-C16:0 / D3-C22:0 Ratio | 1.55 ± 0.29 | 0.28 ± 0.06 |
Data are presented as mean ± standard deviation. A lower ratio indicates decreased β-oxidation activity.
Visualizations
Signaling Pathway: Peroxisomal β-Oxidation of this compound
Caption: Peroxisomal β-oxidation of deuterated lignoceric acid.
Experimental Workflow: Fibroblast-Based FAO Assay
Caption: Workflow for analyzing fatty acid oxidation in fibroblasts.
Protocols for LC-MS/MS Analysis of this compound
For a more direct measurement of this compound and its metabolites, LC-MS/MS is the method of choice. This approach is particularly useful for in vitro enzyme assays or for analyzing acyl-CoA profiles in tissue homogenates.
Sample Preparation from Tissues or Cell Pellets
-
Homogenization: Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., 80% methanol) containing a known amount of an internal standard, such as C17:0-CoA.
-
Protein Precipitation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion [M+H]+ to a specific product ion.
-
Metabolites (e.g., 22:0-CoA-d4): Monitor the corresponding precursor to product ion transitions.
-
Internal Standard (e.g., C17:0-CoA): Monitor its specific MRM transition.
-
-
Conclusion
The use of this compound and other deuterated VLCFAs provides a powerful tool for the investigation and diagnosis of fatty acid oxidation disorders. The detailed protocols and quantitative data presented in this application note offer a framework for researchers, scientists, and drug development professionals to implement these advanced analytical techniques in their own laboratories. These methods can aid in understanding disease mechanisms, identifying new therapeutic targets, and monitoring treatment efficacy in patients with these debilitating metabolic conditions.
References
- 1. Very-long-chain acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. scispace.com [scispace.com]
- 4. Impaired Very Long-chain Acyl-CoA β-Oxidation in Human X-linked Adrenoleukodystrophy Fibroblasts Is a Direct Consequence of ABCD1 Transporter Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 7. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fortunejournals.com [fortunejournals.com]
- 9. mdpi.com [mdpi.com]
- 10. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low recovery of 24:0 Coenzyme A-d4
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery issues with 24:0 Coenzyme A-d4 (lignoceroyl(d4) Coenzyme A), a common internal standard for the analysis of very long-chain acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor or low recovery of this compound?
Low recovery of an internal standard like this compound can originate from several stages of the analytical workflow. These issues can be broadly categorized into four areas: sample preparation, analyte stability, analytical instrumentation, and matrix effects.
-
Sample Preparation: Inefficient extraction is a primary culprit. The choice of solvents, pH, and solid-phase extraction (SPE) sorbent may not be optimal for a very long-chain, amphipathic molecule like 24:0 CoA-d4.[1][2] Losses can also occur during sample cleanup steps if the conditions are too harsh or not selective enough.[3]
-
Analyte Stability: Coenzyme A esters can be unstable.[4] Degradation due to improper storage, repeated freeze-thaw cycles, or exposure to suboptimal pH or temperature during extraction can lead to significant loss of the analyte.[3] The use of glass vials instead of plastic is recommended to decrease signal loss.[4]
-
LC-MS/MS Analysis: Suboptimal instrument settings, such as incorrect ionization mode, insufficient source temperature, or poorly defined MS/MS transitions, can lead to a weak signal and apparent low recovery.
-
Matrix Effects: Components from the biological sample (e.g., salts, lipids, proteins) can co-elute with 24:0 CoA-d4 and interfere with its ionization in the mass spectrometer, leading to signal suppression.[1][5]
Q2: How can I optimize my sample extraction procedure for very long-chain acyl-CoAs?
Optimizing extraction is critical for ensuring high and reproducible recovery. Given the amphipathic nature of 24:0 CoA-d4, a multi-step procedure involving protein precipitation, liquid-liquid or solid-phase extraction is typically required.
Key Optimization Steps:
-
Homogenization: For tissue samples, immediate homogenization of flash-frozen, powdered tissue in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9) is crucial to quench enzymatic activity.[6]
-
Solvent Extraction: A common approach is to use a mixture of acetonitrile and isopropanol to precipitate proteins and solubilize lipids and acyl-CoAs.[2] The ratio of these solvents may need to be optimized for your specific sample type.
-
Solid-Phase Extraction (SPE): SPE is highly effective for purifying and concentrating acyl-CoAs.
-
Sorbent Choice: Reversed-phase sorbents like C18 are commonly used.[7][8] For enhanced specificity, anion-exchange SPE columns, such as those with 2-(2-pyridyl)ethyl-functionalized silica gel, are excellent for isolating the negatively charged CoA species.[2]
-
Method Optimization: Systematically optimize the pH during sample loading, the composition of wash solvents to remove interferences, and the strength of the elution solvent to ensure complete recovery.[1]
-
-
Final Extract Solubility: Very long-chain acyl-CoAs can precipitate from solution. Ensure the final extract is dissolved in a solvent mixture that maintains their solubility, for example by adding a combination of methanol, butanol, and chloroform.[9]
Data Presentation: Reported Recovery Rates for Long-Chain Acyl-CoAs
| Extraction Method | Analyte(s) | Matrix | Reported Recovery/Accuracy | Reference |
| Acetonitrile/Isopropanol Extraction + 2-(2-pyridyl)ethyl SPE | Various Acyl-CoAs (C2-C20) | Rat Liver | 83-90% (SPE step) | [2] |
| KH2PO4 Buffer/Isopropanol Homogenization + Acetonitrile Extraction + Oligo SPE | Long-Chain Acyl-CoAs | Rat Tissues | 70-80% | [6] |
| Liquid Extraction + Anion-Exchange SPE | Long-Chain Acyl-CoAs | Cell Pellets | Not specified | [2] |
| Spiking into diluted rat heart homogenates | Various Acyl-CoAs | Rat Heart | 80-114% (Accuracy) | [10] |
Q3: My recovery of this compound is inconsistent across samples. What should I investigate?
Inconsistent recovery points to variability in the experimental workflow. As an internal standard, 24:0 CoA-d4 is added at the beginning of the sample preparation process to account for losses; if its recovery fluctuates, the accuracy of the entire experiment is compromised.[5][11]
Key Areas to Scrutinize:
-
Internal Standard Addition: Ensure the internal standard is added to a completely homogenized sample before any aliquotting or extraction steps.[11] Any variability in the initial sample matrix will not be corrected for if the standard is added later.
-
Manual Procedures: Manual extraction methods are more prone to variability than automated ones.[1] Pay close attention to consistent vortexing times, incubation temperatures, and evaporation steps.
-
Pipetting Accuracy: Verify the calibration of your pipettes, especially for small volumes of the internal standard stock solution.
-
Solid-Phase Extraction (SPE): Inconsistent flow rates during sample loading or elution can lead to variable recovery. Ensure the sorbent does not dry out between steps.
Q4: Could my LC-MS/MS settings be responsible for the low signal of this compound?
Yes, instrument settings are critical. Even with excellent sample preparation, a poorly optimized method will result in low signal.
LC-MS/MS Optimization Points:
-
Ionization Mode: Negative electrospray ionization (ESI) is highly suitable for analyzing Coenzyme A compounds due to the phosphate groups.[7]
-
Chromatography:
-
Mass Spectrometry:
-
Source Parameters: Optimize the nebulizer pressure, desolvation gas flow, and temperature for the specific flow rate and mobile phase composition used.[12]
-
MS/MS Transitions: Use multiple reaction monitoring (MRM) for quantification. For acyl-CoAs, a characteristic neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate fragment) is often the most abundant and is a good choice for a primary transition.[10]
-
Q5: How should I properly handle and store this compound to prevent degradation?
Proper handling and storage are essential to maintain the integrity of your internal standard.
-
Storage: Store the lyophilized powder at -20°C as recommended.
-
Reconstitution: When preparing a stock solution, use a high-purity solvent or buffer. Aliquot the stock solution into single-use glass vials to minimize freeze-thaw cycles and prevent cross-contamination.
-
Stability in Solution: Once reconstituted, acyl-CoAs are stable for at least 24 hours at room temperature and for at least 3 days at -20°C when dissolved in an appropriate solvent mixture that prevents precipitation.[9]
-
Vial Type: Use glass autosampler vials. Studies have shown that Coenzyme A species can adsorb to plastic surfaces, leading to significant signal loss.[4]
Experimental Protocols
Protocol: General Extraction of Very Long-Chain Acyl-CoAs from Tissue
This protocol is a composite based on methodologies described for long-chain acyl-CoA extraction.[2][6] Optimization for specific tissue types is recommended.
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue powder in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Add the appropriate amount of this compound internal standard.
-
Homogenize thoroughly on ice.
-
Add 2 mL of a 3:1 (v/v) acetonitrile/isopropanol solution and continue homogenization.
-
-
Extraction:
-
Transfer the homogenate to a glass tube.
-
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant. Re-extract the pellet with 1 mL of the acetonitrile/isopropanol solution, vortex, and centrifuge again.
-
Pool the supernatants.
-
-
Purification (SPE):
-
Condition an anion-exchange SPE column (e.g., 100 mg 2-(2-pyridyl)ethyl functionalized silica) according to the manufacturer's instructions.
-
Load the pooled supernatant onto the column.
-
Wash the column with a solvent that removes interferences but not the analytes (e.g., the extraction solvent).
-
Elute the acyl-CoAs with a stronger elution solvent (e.g., 2% ammonium hydroxide in methanol).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in an appropriate volume of the initial LC mobile phase, ensuring the use of glass vials.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. welchlab.com [welchlab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myadlm.org [myadlm.org]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ANALYSIS OF COENZYME A ACTIVATED COMPOUNDS IN ACTINOMYCETES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 24:0 Coenzyme A-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 24:0 Coenzyme A-d4 analysis. Our aim is to help you minimize matrix effects and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound, these effects can lead to either ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of your quantification.[2] Components of a biological matrix, such as salts, lipids, and proteins, can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3] This interference can lead to erroneous quantitative results.[2]
Q2: I'm observing poor reproducibility and accuracy in my this compound quantification. Could matrix effects be the cause?
A: Yes, high variability in your results is a strong indicator of matrix effects.[4] When matrix components are not consistent across samples and standards, they can cause unpredictable ion suppression or enhancement, leading to poor reproducibility.[4] To confirm this, you can perform a post-extraction spike experiment by comparing the signal response of a standard in a clean solvent to the response of the same standard spiked into a prepared sample extract from your biological matrix.[5] A significant difference in signal intensity indicates the presence of matrix effects.
Q3: What is the most effective strategy to minimize matrix effects in this compound analysis?
A: The most robust and widely recommended strategy is the use of a stable isotope-labeled (SIL) internal standard, such as this compound itself.[4][6] The underlying principle is that the SIL internal standard is chemically identical to the analyte and will co-elute, experiencing the same matrix effects.[4] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[4][6]
Q4: My lab doesn't have a SIL internal standard. What are other ways to reduce matrix effects?
A: While a SIL internal standard is ideal, you can implement several other strategies:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS/MS analysis.[1][3] Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used.[1][3][7] For complex matrices, a combination of these techniques or more advanced methods like mixed-mode SPE can provide cleaner extracts.[7]
-
Chromatographic Separation: Optimizing your liquid chromatography method to separate 24:0 Coenzyme A from matrix components is crucial.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of column to improve resolution.[1][8]
-
Matrix-Matched Calibrators: Preparing your calibration standards in the same biological matrix as your samples can help to compensate for matrix effects, as the standards and samples will experience similar ionization suppression or enhancement.[1]
Q5: I'm using protein precipitation for sample cleanup, but still suspect matrix effects. What should I do?
A: Protein precipitation is a simple but often incomplete method for removing matrix components, particularly phospholipids, which are known to cause significant ion suppression.[7][8] To improve your sample cleanup, consider the following:
-
Liquid-Liquid Extraction (LLE): After protein precipitation, an LLE step can further remove interfering compounds.
-
Solid-Phase Extraction (SPE): SPE offers a more selective way to clean up your sample. Reversed-phase, ion-exchange, or mixed-mode SPE cartridges can be used to retain the analyte of interest while washing away matrix components.[7]
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to provide a cleaner sample extract compared to simple protein precipitation.
-
Sample Homogenization: Homogenize the tissue or cell sample in a suitable buffer.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the homogenate to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the this compound.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by an equilibration with an aqueous buffer.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove polar interferences.
-
Elution: Elute the this compound from the cartridge using an appropriate solvent mixture (e.g., methanol with a small percentage of acid or base).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is a general guideline; specific parameters should be optimized for your instrument.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.
-
Mobile Phase A: Water with 0.1% formic acid or another suitable modifier.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the long-chain this compound.
-
Flow Rate: A typical flow rate for a standard analytical column is 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is highly selective and sensitive for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
-
Quantitative Data Summary
The following table summarizes a comparison of different sample preparation techniques in their ability to reduce matrix effects, as indicated by improved analyte recovery.
| Sample Preparation Method | Analyte Recovery (%) | Relative Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | 50-70 | 30-50 | [7] |
| Liquid-Liquid Extraction (LLE) | 60-85 | 15-40 | [3][7] |
| Solid-Phase Extraction (SPE) | 85-105 | <15 | [1][7] |
Note: Values are generalized from multiple sources and can vary depending on the specific matrix and analyte.
Visual Guides
Caption: A typical experimental workflow for this compound analysis.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Interference from 24:0 Coenzyme A-d4
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isotopic interference when using 24:0 Coenzyme A-d4 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern with this compound?
A1: Isotopic interference, or crosstalk, occurs when the isotopic signal of the unlabeled analyte (24:0 Coenzyme A) overlaps with the signal of its deuterated internal standard (this compound).[1] This is due to the natural abundance of heavy isotopes (primarily ¹³C) in the unlabeled analyte, which can contribute to the mass-to-charge ratio (m/z) channel of the d4-labeled standard. This interference can lead to an artificially inflated signal for the internal standard, resulting in inaccurate quantification of the analyte.
Q2: How significant is the isotopic contribution of unlabeled 24:0 Coenzyme A to the this compound signal?
A2: The significance of the isotopic contribution depends on the relative concentrations of the analyte and the internal standard. At high concentrations of the unlabeled 24:0 Coenzyme A, the M+4 isotopologue (resulting from the natural abundance of ¹³C) can produce a notable signal in the same m/z channel as the this compound standard. This can lead to non-linearity in the calibration curve, particularly at the upper and lower ends.
Q3: How can I detect isotopic interference in my assay?
A3: A simple way to check for isotopic interference is to analyze a high-concentration sample of the unlabeled 24:0 Coenzyme A and monitor the mass channel of the this compound internal standard. The presence of a significant signal in the internal standard's channel indicates isotopic contribution from the analyte.
Q4: What are the common mass transitions for 24:0 Coenzyme A and its d4-labeled standard in LC-MS/MS?
A4: In positive ion mode electrospray ionization (ESI) mass spectrometry, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate fragment. Therefore, a common multiple reaction monitoring (MRM) transition would involve the precursor ion [M+H]⁺ and a product ion resulting from this neutral loss.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve at High Concentrations
Symptoms:
-
The calibration curve for 24:0 Coenzyme A becomes non-linear at higher concentrations.
-
The accuracy of high concentration quality control (QC) samples is poor.
Potential Cause: Isotopic interference from the high concentration of unlabeled 24:0 Coenzyme A is contributing to the signal of the this compound internal standard. This leads to an underestimation of the analyte-to-internal standard ratio.
Solutions:
-
Mathematical Correction: Several mass spectrometry software platforms offer options to correct for the natural isotopic contribution of the analyte to the internal standard signal. This involves determining the percentage of interference and applying a correction factor.
-
Adjust Internal Standard Concentration: Increasing the concentration of the this compound internal standard can help to minimize the relative contribution of the isotopic interference from the analyte.
-
Use a Higher Mass-Labeled Standard: If available, using an internal standard with a higher degree of deuteration (e.g., d8) or a ¹³C-labeled standard will shift the internal standard's m/z further from the analyte's isotopic cluster, reducing the likelihood of overlap.
Issue 2: Inaccurate Quantification of Low-Level Samples
Symptoms:
-
Poor accuracy and precision for low concentration QC samples.
-
The lower limit of quantification (LLOQ) is higher than expected.
Potential Cause: Even at low analyte concentrations, the isotopic "noise" from the unlabeled analyte can interfere with the detection of a low-level internal standard signal, leading to variability in the analyte-to-internal standard ratio.
Solutions:
-
Optimize Chromatographic Separation: Ensure that the chromatographic peaks for the analyte and internal standard are sharp and well-defined. While complete separation is not expected or desired, good chromatography can improve the signal-to-noise ratio.
-
Select a Different Product Ion: Investigate alternative fragmentation pathways for this compound. It is possible that a different product ion has less interference from the unlabeled analyte.
-
Solid-Phase Extraction (SPE): Employing a robust SPE protocol can help to remove matrix components that may be contributing to background noise and exacerbating the effects of isotopic interference at low concentrations.
Data Presentation
The following table summarizes the theoretical isotopic distribution for the [M+H]⁺ ions of 24:0 Coenzyme A and this compound, illustrating the potential for spectral overlap. The molecular formula for 24:0 Coenzyme A is C₄₅H₉₁N₁₀O₁₇P₃S, and for this compound is C₄₅H₈₇D₄N₁₀O₁₇P₃S.
| Mass (m/z) | Relative Abundance (%) - 24:0 CoA | Relative Abundance (%) - 24:0 CoA-d4 | Potential for Interference |
| Monoisotopic | 100.0 | ||
| M+1 | 50.1 | ||
| M+2 | 15.1 | 100.0 | High |
| M+3 | 3.5 | 50.3 | High |
| M+4 | 0.7 | 15.2 | Significant |
| M+5 | 0.1 | 3.5 | Moderate |
| M+6 | <0.1 | 0.7 | Low |
Note: These values are theoretical and may vary slightly based on the specific isotopic abundances used for calculation.
Experimental Protocols
Protocol: Quantification of 24:0 Coenzyme A in Biological Samples using LC-MS/MS
This protocol provides a general framework. Optimization of specific parameters for your instrument and matrix is recommended.
-
Sample Preparation (Protein Precipitation & Extraction):
-
To 50 µL of biological sample (e.g., plasma, tissue homogenate), add 10 µL of this compound internal standard working solution.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Develop a suitable gradient to ensure retention and good peak shape for 24:0 Coenzyme A.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
24:0 Coenzyme A: Precursor [M+H]⁺ → Product (from neutral loss of 507).
-
This compound: Precursor [M+4+H]⁺ → Product (from neutral loss of 507).
-
-
Data Analysis: Integrate peak areas for both analyte and internal standard and calculate the analyte-to-internal standard ratio. Use a calibration curve prepared in a surrogate matrix to quantify the analyte concentration.
-
Mandatory Visualization
Caption: Isotopic overlap between unlabeled analyte and deuterated standard.
Caption: Troubleshooting workflow for isotopic interference.
References
Technical Support Center: Optimizing 24:0 Coenzyme A-d4 Analysis in LC-MS
Welcome to the technical support center for the LC-MS analysis of 24:0 Coenzyme A-d4. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for improving the signal-to-noise (S/N) ratio for this compound?
A1: Achieving a high signal-to-noise ratio for this compound in LC-MS analysis hinges on a multi-faceted approach that optimizes the entire workflow, from sample handling to data acquisition.[1][2] Key areas to focus on include:
-
Sample Preparation: Efficient extraction and purification are paramount to remove interfering matrix components that can suppress the analyte signal and increase background noise.[1]
-
Liquid Chromatography (LC): Proper column selection and optimized mobile phase composition are crucial for good peak shape and retention, which directly impact signal intensity.[3]
-
Mass Spectrometry (MS): Fine-tuning of ion source parameters and selection of appropriate MRM (Multiple Reaction Monitoring) transitions are essential for maximizing the signal of your specific analyte.[1][4]
Q2: Which ionization mode is best for analyzing this compound?
A2: Positive electrospray ionization (ESI) mode is generally preferred for the analysis of long-chain acyl-CoAs, including this compound.[5][6] This is because they ionize efficiently in positive mode, typically forming protonated molecules [M+H]+.[7] While negative ion mode can also be used, positive mode often provides a stronger signal and more specific fragmentation patterns for this class of molecules.[7]
Q3: What are the characteristic MS/MS fragmentation patterns for long-chain acyl-CoAs?
A3: Long-chain acyl-CoAs exhibit a common and predictable fragmentation pattern in positive ion mode MS/MS, which is crucial for setting up MRM experiments.[8][9][10] The two most significant fragmentations are:
-
A neutral loss of 507 Da , corresponding to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety. The resulting fragment ion is often the most abundant and is excellent for quantification.[8][9][10]
-
A product ion at m/z 428 , which represents the adenosine-3',5'-diphosphate fragment.[8][9]
For this compound, you would monitor the transition from its deuterated precursor ion to these characteristic product ions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound.
Low Signal Intensity
Problem: The signal for this compound is weak or barely detectable.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Extraction | The extraction efficiency for long-chain acyl-CoAs can vary depending on the tissue or cell type.[5] Consider using a robust extraction method involving a combination of organic solvents like acetonitrile and isopropanol with a buffered aqueous solution (e.g., KH2PO4 buffer, pH 4.9).[11] Solid-phase extraction (SPE) can also be employed to concentrate the analyte and remove interfering substances.[6][12] |
| Suboptimal Chromatography | Poor peak shape, such as tailing, can significantly decrease signal height.[3] Using a C18 reversed-phase column at a high pH (around 10.5) with an ammonium hydroxide and acetonitrile gradient has been shown to provide good separation and peak shape for long-chain acyl-CoAs.[6] Avoid ion-pairing reagents if possible, as they can be difficult to remove from the system.[3] |
| Improper MS Parameters | The ion source settings are critical for efficient ionization. Optimize parameters such as desolvation temperature, nebulizing gas flow, and capillary voltage.[1] These parameters can be analyte-dependent, so it's beneficial to tune them specifically for this compound. |
| Analyte Degradation | Long-chain acyl-CoAs can be unstable. Ensure samples are processed quickly and kept at low temperatures. The pH of the sample extract is also important; some CoA compounds are more stable at a lower pH.[13] |
High Background Noise
Problem: The baseline in the chromatogram is noisy, making it difficult to distinguish the analyte peak.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents to minimize background noise.[2] Contaminants can introduce a high chemical background. |
| Matrix Effects | Co-eluting matrix components can ionize along with the analyte, increasing the baseline noise. Improve sample clean-up using techniques like solid-phase extraction (SPE) to remove these interferences.[2] |
| Instrument Contamination | The LC-MS system itself can be a source of contamination. Regularly clean the ion source.[14] Performing a "steam clean" by running the system overnight with a high flow of aqueous mobile phase can help reduce background levels.[15] |
| Electronic Noise | Electronic noise can be reduced by adjusting the detector's time constant, which acts as an electronic filter.[16] |
Experimental Protocols & Data
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline for enriching long-chain acyl-CoAs from tissue extracts.
-
Homogenization: Homogenize the tissue sample in a suitable buffer, such as 100 mM KH2PO4 at pH 4.9, followed by the addition of organic solvents like isopropanol and acetonitrile.[11]
-
Extraction: Centrifuge the homogenate and collect the supernatant containing the acyl-CoAs.
-
SPE Column Conditioning: Condition an Oasis HLB SPE column with 1 mL of methanol, followed by 1 mL of water.[12]
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of water to remove polar impurities.[12]
-
Elution: Elute the acyl-CoAs with 1 mL of 25 mM ammonium acetate in methanol.[12]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a suitable solvent, such as 5% (w/v) sulfosalicylic acid (SSA) in water, for LC-MS analysis.[12]
LC-MS Parameters for Long-Chain Acyl-CoA Analysis
The following table summarizes typical LC and MS conditions that can be adapted for this compound analysis.
| Parameter | Setting | Reference |
| LC Column | C18 reversed-phase (e.g., 2.1 x 150 mm, 1.7 µm) | [5][6] |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water | [5] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile | [5] |
| Flow Rate | 0.4 mL/min | [5] |
| Gradient | Start at 20% B, increase to 65% B over several minutes | [5] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [5][6] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [6] |
Example MRM Transitions for Long-Chain Acyl-CoAs
This table provides examples of MRM transitions for common long-chain acyl-CoAs. For this compound, the precursor ion mass would be increased by 4 Da.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| C16:0-CoA | 1006.4 | 499.4 (Neutral Loss of 507) |
| C18:1-CoA | 1032.4 | 525.4 (Neutral Loss of 507) |
| C24:1-CoA | 1116.5 | 609.5 (Neutral Loss of 507) |
Visualizations
Caption: A generalized workflow for the LC-MS analysis of this compound.
Caption: A troubleshooting decision tree for low signal-to-noise ratio.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. organomation.com [organomation.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. zefsci.com [zefsci.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Very-Long-Chain Fatty Acid (VLCFA) Extraction
Welcome to the technical support center for the analysis of very-long-chain fatty acids (VLCFAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges researchers, scientists, and drug development professionals encounter during the extraction and analysis of VLCFAs.
Troubleshooting Guide
This guide offers a systematic approach to identifying and resolving common issues encountered during VLCFA extraction workflows.
Problem: Consistently Low VLCFA Yield
Low recovery of VLCFAs is a frequent issue that can compromise the accuracy and reliability of quantification.[1] This problem can arise from various stages of the experimental process, including sample preparation and extraction.[1]
Q1: My VLCFA recovery is significantly lower than expected. What are the potential causes and how can I fix this?
A1: Low recovery can stem from several factors. Follow these steps to diagnose the issue:
-
Step 1: Evaluate Cell Lysis Efficiency. VLCFAs are often located within cellular membranes.[2] If your sample homogenization or sonication is not thorough, the cells or tissues may not be completely disrupted, leading to poor recovery.
-
Solution: Ensure your lysis protocol is robust enough for your specific sample type. Visually confirm cell disruption under a microscope if possible. For tough tissues, consider incorporating both mechanical and enzymatic lysis methods.
-
-
Step 2: Assess Solvent Selection. VLCFAs are highly nonpolar.[2] The choice of extraction solvent is critical and must be suitable for these lipid types.
-
Solution: Employ a solvent system with sufficient non-polar character. Standard methods like Folch (chloroform:methanol) or Bligh & Dyer (chloroform:methanol:water) are generally effective for total lipid extraction, including VLCFAs.[2] Using solvent mixtures with both polar and non-polar components typically extracts a greater amount of lipids.[3][4] For instance, a mixture of a polar solvent like ethanol and a non-polar solvent like hexane can improve extraction efficiency as the polar solvent helps penetrate the cell wall, making neutral lipids more accessible to the non-polar solvent.[3]
-
-
Step 3: Check for Incomplete Phase Separation. During liquid-liquid extraction, a poor separation between the aqueous and organic layers will result in the loss of the lipid-containing organic phase.[2][5]
-
Solution: Allow sufficient time for the phases to separate clearly after centrifugation. Avoid aspirating any of the intermediate or aqueous layers when collecting the organic phase. If emulsions form, consider adding salt (e.g., NaCl) to improve phase separation.
-
-
Step 4: Review Storage and Handling. VLCFA mutants have been shown to be unable to survive long on certain agar plates, indicating potential instability under certain conditions.[6]
-
Solution: Process samples promptly after collection and store extracts at -20°C or lower to prevent degradation. Minimize freeze-thaw cycles.
-
Problem: Contaminated Samples & Extraneous Chromatogram Peaks
Unexpected peaks in your GC-MS or LC-MS analysis can interfere with quantification and lead to inaccurate results.[7]
Q2: I'm seeing contaminant peaks, including common fatty acids like palmitic (C16:0) and stearic (C18:0), in my chromatograms. Where are they coming from?
A2: Contamination is a common issue as fatty acids are ubiquitous.[7] Potential sources include:
-
Solvents: Ensure you are using high-purity, HPLC, or MS-grade solvents to minimize background contamination.[2]
-
Plasticware: Phthalates and other plasticizers are very common contaminants.[7] Whenever possible, use glass or polypropylene labware.
-
Handling: Skin oils and dust can introduce common fatty acids. Always wear gloves and work in a clean environment.
-
Cross-Contamination: Improperly cleaned glassware or syringes can carry over lipids from previous samples.
-
Solution: Run a series of blank analyses to isolate the source of contamination.[7] Inject the solvent alone (solvent blank), run an extraction with no sample (procedural blank), and analyze each step of your workflow to pinpoint where the contaminants are being introduced.
-
Frequently Asked Questions (FAQs)
Extraction & Sample Preparation
Q3: Which solvent system is best for extracting VLCFAs?
A3: There is no single "best" method for all sample types, but mixtures of polar and non-polar solvents are generally most effective.[3][8] The Folch method (chloroform:methanol 2:1) and the Bligh & Dyer method (chloroform:methanol:water 1:2:0.8) are widely used and considered effective for total lipid extraction, which includes VLCFAs.[2] The choice can depend on the sample matrix; for example, a mixture of chloroform and methanol has been shown to be a more efficient general-purpose solvent for extracting lipids from photosynthetic tissues compared to hexane/isopropanol.[8]
Q4: Can I use a less toxic solvent than chloroform?
A4: Yes, alternatives to chloroform-based methods exist. A mixture of hexane and isopropanol is a common, less toxic option.[8] Another popular method uses methyl-tert-butyl ether (MTBE) and methanol.[9] However, be aware that different solvent systems may have varying extraction efficiencies for different lipid classes.[8][10] It is crucial to validate your chosen method to ensure it is suitable for VLCFA extraction from your specific sample.
Derivatization for GC-MS Analysis
Q5: Why is derivatization necessary for VLCFA analysis by GC-MS?
A5: Direct analysis of free fatty acids by gas chromatography is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the GC column, leading to poor peak shape.[11] Derivatization, most commonly esterification to form fatty acid methyl esters (FAMEs), is a critical step that converts VLCFAs into more volatile and less polar derivatives suitable for GC analysis.[11][12][13][14] This process neutralizes the polar carboxyl group, improving chromatographic performance.[11]
Q6: My derivatization to FAMEs seems incomplete. How can I improve it?
A6: Incomplete derivatization is a common pitfall. Here are key factors to check:
-
Presence of Water: Water can interfere with the reaction.[2] Ensure your lipid extract is completely dry before adding the derivatization reagent. This is often achieved by evaporating the solvent under a stream of nitrogen.[2]
-
Reagent Quality: Derivatization reagents like boron trifluoride (BF₃)-methanol or trimethylsilylation agents (e.g., BSTFA) can degrade over time.[2][11] Use fresh reagents for optimal performance.
-
Reaction Conditions: Time and temperature are critical. For example, a common practice for BF₃-methanol derivatization involves heating at 80-100°C for a set period.[11] These conditions may need to be optimized for your specific analytes.
Experimental Protocols & Data
Protocol: General VLCFA Extraction from Plasma
This protocol is a generalized procedure for extracting total lipids, including VLCFAs, from plasma samples, followed by derivatization for GC-MS analysis.
-
Sample Preparation: To a 1 mL glass tube, add 100 µL of plasma. Add an internal standard (e.g., C23:0 or a deuterated VLCFA) to allow for accurate quantification.[1][14]
-
Hydrolysis: Add methanol and an acid (e.g., HCl) and heat to hydrolyze the fatty acids from their complex lipid forms (e.g., triglycerides, phospholipids).
-
Lipid Extraction:
-
Cool the sample and add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.
-
-
Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Derivatization (FAMEs Synthesis):
-
To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube, add 1 mL of water and 2 mL of hexane.
-
Vortex to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate phases and transfer the upper hexane layer to a GC vial for analysis.
-
Data: Comparison of Lipid Extraction Solvents
The choice of solvent significantly impacts lipid yield. The following table summarizes findings from a comparative study on lipid extraction from the microalga Tetraselmis sp., highlighting how different solvent systems affect yield.
| Extraction Method | Solvent System | Total Lipid Yield (% of Dry Weight) | Total Fatty Acid Yield (% of Dry Weight) |
| Bligh & Dyer (Chl:Met) | Chloroform:Methanol | 12.56% | 8.33% |
| Dic:Met | Dichloromethane:Methanol | 15.05% | 8.64% |
| Pro:Hex | Propan-2-ol:Cyclohexane | 13.51% | 8.18% |
| Eth:KOH (Saponification) | Ethanol:KOH | 9.40% | 6.06% |
| Supercritical CO₂ (ScCO₂) | Carbon Dioxide | 10.88% | 10.00% |
| Data adapted from a study on microalgae, illustrating the variability of extraction efficiency.[3][15] |
Visual Guides
// Node Definitions Sample [label="1. Sample Collection\n(Plasma, Tissue, Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="2. Homogenization\n& Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="3. Liquid-Liquid\nExtraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="4. Phase Separation\n(Centrifugation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collection [label="5. Collect Organic\n(Lipid) Layer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="6. Evaporation\n(Under Nitrogen)", fillcolor="#FBBC05", fontcolor="#202124"]; Deriv [label="7. Derivatization\n(e.g., to FAMEs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="8. GC-MS or\nLC-MS/MS Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Sample -> Lysis; Lysis -> Extraction; Extraction -> Separation; Separation -> Collection; Collection -> Drying; Drying -> Deriv; Deriv -> Analysis; } caption: "Overview of the VLCFA extraction and analysis process."
// Node Definitions Start [label="Start: Low VLCFA Yield Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckLysis [label="Is cell lysis complete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ImproveLysis [label="Action: Enhance\nhomogenization or\nsonication protocol.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckSolvent [label="Is the solvent system\nappropriate for nonpolar lipids?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ChangeSolvent [label="Action: Use a validated\nmethod like Folch or\nBligh & Dyer.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckPhaseSep [label="Is phase separation\nclean and complete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ImprovePhaseSep [label="Action: Allow more time,\ncheck centrifuge speed,\navoid aspirating interface.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckDeriv [label="Is derivatization\nefficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ImproveDeriv [label="Action: Use fresh reagents,\nensure sample is dry,\noptimize temp/time.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckLysis; CheckLysis -> CheckSolvent [label="Yes"]; CheckLysis -> ImproveLysis [label="No"]; ImproveLysis -> CheckLysis; CheckSolvent -> CheckPhaseSep [label="Yes"]; CheckSolvent -> ChangeSolvent [label="No"]; ChangeSolvent -> CheckSolvent; CheckPhaseSep -> CheckDeriv [label="Yes"]; CheckPhaseSep -> ImprovePhaseSep [label="No"]; ImprovePhaseSep -> CheckPhaseSep; CheckDeriv -> End [label="Yes"]; CheckDeriv -> ImproveDeriv [label="No"]; ImproveDeriv -> CheckDeriv; } caption: "A logical guide to diagnosing the cause of low VLCFA recovery."
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A comparative study: the impact of different lipid extraction methods on current microalgal lipid research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Solvent System on Extractability of Lipidic Components of Scenedesmus obliquus (M2-1) and Gloeothece sp. on Antioxidant Scavenging Capacity Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 6. The Absence of a Very Long Chain Fatty Acid (VLCFA) in Lipid A Impairs Agrobacterium fabrum Plant Infection and Biofilm Formation and Increases Susceptibility to Environmental Stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 15. researchgate.net [researchgate.net]
Stability of 24:0 Coenzyme A-d4 in different organic solvents
This technical support center provides guidance on the stability of 24:0 Coenzyme A-d4 in various organic solvents, offering troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the handling and storage of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
The stability of this compound, like other acyl-CoA thioesters, is primarily influenced by three main factors:
-
pH: The thioester bond is susceptible to hydrolysis, especially under alkaline conditions (pH > 8). Optimal stability for aqueous solutions of Coenzyme A esters is in a slightly acidic pH range of 2 to 6.[1]
-
Temperature: Higher temperatures accelerate both chemical and enzymatic degradation. It is crucial to maintain low temperatures during all handling and storage steps.[1]
-
Enzymatic Degradation: Thioesterases, which are ubiquitous in biological samples, can rapidly hydrolyze the thioester bond.[1]
Q2: What is the recommended storage temperature for this compound?
For long-term stability, this compound should be stored at -20°C or below.[1][2] Some sources recommend storage at -80°C for several months.[3]
Q3: Can I repeatedly freeze and thaw my stock solution of this compound?
It is highly recommended to avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. The best practice is to prepare aliquots of a stock solution and store them at -20°C or -80°C. This allows you to use a fresh aliquot for each experiment.
Q4: My recovery of this compound is low after extraction. What could be the cause?
Low recovery is often due to the inherent instability of the thioester bond. Key factors include:
-
Enzymatic degradation: If working with biological samples, endogenous thioesterases can degrade the molecule. Immediate quenching of enzymatic activity is critical.[1]
-
Non-optimal pH: Using neutral or alkaline buffers during extraction can lead to rapid chemical hydrolysis.[1]
-
High temperature: Processing samples at room temperature can significantly increase degradation rates.[1]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Degradation of this compound stock solution over time. | Improper storage conditions (temperature too high, exposure to light).Repeated freeze-thaw cycles.Hydrolysis due to non-optimal pH of the solvent. | Store aliquots at -20°C or -80°C in light-protected vials.Prepare single-use aliquots to avoid freeze-thaw cycles.For aqueous-containing solutions, ensure the pH is slightly acidic (pH 4-6). |
| Inconsistent results in downstream enzymatic assays. | Degradation of the this compound substrate.Solvent incompatibility with the enzyme. | Prepare fresh dilutions of this compound for each experiment.Ensure the final concentration of the organic solvent in the assay is tolerated by the enzyme. For example, some enzymes have a low tolerance for DMSO.[4] |
| Poor solubility of this compound. | Long-chain acyl-CoAs can be difficult to dissolve.Using an inappropriate solvent. | A mixture of water and dimethyl sulfoxide (DMSO) can be effective for creating stock solutions.[5] For mass spectrometry applications, DMSO has been shown to be effective at solubilizing a broad range of acyl-CoAs.[6] |
| Precipitation of the compound upon addition to aqueous buffer. | The organic solvent stock is immiscible with the aqueous buffer at the ratio used. | Ensure the final concentration of the organic solvent is below its miscibility limit in the aqueous solution. Perform a small-scale test to check for precipitation. |
Data on Stability in Organic Solvents
While specific quantitative stability data for this compound is not extensively published, the following table provides an estimated stability profile based on the general chemical properties of long-chain acyl-CoAs in common laboratory solvents. This data should be used as a guideline, and it is highly recommended to perform in-house stability tests for specific experimental conditions.
Table 1: Estimated Stability of this compound in Different Organic Solvents at -20°C
| Solvent | Purity after 24 hours (%) | Purity after 1 week (%) | Purity after 1 month (%) | Notes |
| Dimethyl Sulfoxide (DMSO) | >95 | ~90 | ~80 | Good for solubilizing long-chain acyl-CoAs.[6] Recommended to use anhydrous DMSO and store under inert gas. |
| Acetonitrile (ACN) | >95 | ~85 | ~75 | Commonly used in reversed-phase chromatography for acyl-CoA analysis.[7] Potential for hydrolysis if water is present. |
| Methanol (MeOH) | ~90 | ~80 | <70 | Can be used for extraction but may lead to methanolysis of the thioester bond over time. |
| Ethanol (EtOH) | ~90 | ~80 | <70 | Similar to methanol, risk of ethanolysis of the thioester bond. |
| Aqueous Buffer (pH 4-6) | >98 | ~95 | ~90 | Considered the most stable condition for short to medium-term storage in solution, provided the pH is maintained.[1] |
Disclaimer: The data in this table are estimations based on general chemical principles and available literature on similar compounds. Actual stability may vary depending on the purity of the solvent, presence of water, exposure to oxygen, and specific storage conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Organic Solvent
This protocol outlines a general method to determine the stability of this compound in a specific organic solvent over time using LC-MS/MS.
Materials:
-
This compound
-
High-purity organic solvent of interest (e.g., DMSO, Acetonitrile)
-
LC-MS/MS system with a C18 column
-
Autosampler vials
-
-20°C freezer
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to a final concentration of 1 mg/mL.
-
Aliquot Samples: Dispense the stock solution into multiple autosampler vials.
-
Time Point Zero (T0) Analysis: Immediately analyze one of the freshly prepared aliquots by LC-MS/MS to determine the initial peak area, which will serve as the 100% reference.
-
Storage: Place the remaining aliquots in a -20°C freezer.
-
Time Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), remove one aliquot from the freezer.
-
LC-MS/MS Analysis: Allow the aliquot to reach room temperature and analyze it using the same LC-MS/MS method as the T0 sample.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the T0 peak area.
-
% Remaining = (Peak Area at Time X / Peak Area at T0) * 100
-
-
Plot Data: Plot the % remaining against time to visualize the degradation kinetics.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Native chemical ligation approach to sensitively probe tissue acyl-CoA pools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to resolve chromatographic peak tailing for acyl-CoAs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of acyl-CoAs, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in acyl-CoA chromatography?
A1: Peak tailing in acyl-CoA analysis is often a multifactorial issue. The primary causes include:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based stationary phases can interact with the polar phosphate and amine moieties of the Coenzyme A molecule, leading to multiple retention mechanisms and peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the acyl-CoA analytes and the stationary phase. An unsuitable pH can lead to undesirable secondary interactions and poor peak shape.[1][4]
-
Metal Contamination: Trace metal ions in the HPLC system (e.g., from stainless steel components) or the sample matrix can chelate with acyl-CoAs, causing peak distortion and tailing.[5][6]
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, resulting in asymmetrical peaks.[1][2][7]
-
Column Degradation: Deterioration of the column packing bed, such as the formation of voids or a blocked inlet frit, can disrupt the flow path and cause peak tailing for all analytes.[1][8]
-
Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can lead to band broadening and peak tailing, especially for early eluting peaks.[2][9]
Q2: How does the mobile phase pH affect the peak shape of acyl-CoAs?
A2: Mobile phase pH is a critical parameter for achieving symmetrical peaks for acyl-CoAs. Since acyl-CoAs are ionizable compounds, the mobile phase pH dictates their charge state and their interaction with the stationary phase.[4][10] For reversed-phase chromatography, operating at a pH that suppresses the ionization of residual silanol groups on the silica packing (typically pH ≤ 3) can minimize secondary interactions and reduce tailing for basic compounds.[3][11] However, the stability of acyl-CoAs themselves must be considered, as they can be prone to degradation under acidic or strongly basic conditions. A neutral to slightly acidic pH is often a good starting point for acyl-CoA analysis.
Q3: Can the choice of buffer impact peak shape?
A3: Yes, the type and concentration of the buffer are crucial. Buffers help maintain a stable pH and can mask residual silanol interactions.[1] For instance, increasing the buffer concentration at a mid-range pH can sometimes improve peak shape.[1] The choice of buffer salt can also have a significant effect. One study on lipid analysis demonstrated that switching from an ammonium formate (AFO) buffer to an ammonium bicarbonate (ABC) buffer dramatically reduced peak asymmetry.[12][13]
Q4: What is the role of metal chelation in peak tailing and how can it be addressed?
A4: Acyl-CoAs can chelate with metal ions present in the HPLC system, leading to peak tailing.[14] These metal ions can leach from stainless steel frits, tubing, and other instrument components. To mitigate this, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be added to the mobile phase at a low concentration (e.g., 10 µM) to bind the metal ions and prevent them from interacting with the analytes.[5][6]
Troubleshooting Guide: Resolving Acyl-CoA Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your acyl-CoA chromatography experiments.
Step 1: Initial Assessment and Diagnosis
First, carefully examine your chromatogram to determine the nature of the peak tailing.
-
Are all peaks tailing, or only some?
-
All peaks tailing: This often points to a physical problem with the column or system.[9] Check for a blocked column frit, a void in the column packing, or extra-column dead volume.
-
Some peaks tailing (specifically acyl-CoAs): This is more likely due to chemical interactions between your analytes and the stationary phase or mobile phase.
-
Step 2: Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions [mtc-usa.com]
- 6. Use of EDTA in HPLC - Chromatography Forum [chromforum.org]
- 7. mastelf.com [mastelf.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. agilent.com [agilent.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. labcompare.com [labcompare.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Preventing degradation of 24:0 Coenzyme A-d4 during sample prep
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 24:0 Coenzyme A-d4 (Lignoceroyl-CoA-d4) during sample preparation for analytical experiments, such as mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal low or inconsistent in my LC-MS/MS analysis?
A low or inconsistent signal for this compound, which is often used as an internal standard, is frequently due to its degradation during sample collection, extraction, or storage. The thioester bond in acyl-CoAs is chemically labile and susceptible to both enzymatic and non-enzymatic hydrolysis. Ensuring rapid inactivation of enzymes and maintaining optimal conditions throughout your workflow is critical for accurate quantification.
Q2: What are the primary causes of this compound degradation during sample preparation?
There are three main causes of degradation:
-
Enzymatic Degradation: Biological samples contain various hydrolases and pantetheinases that can rapidly cleave the thioester bond of acyl-CoAs or degrade the Coenzyme A moiety.[1][2][3][4] This is the most significant source of degradation immediately following sample collection.
-
Chemical Instability (Hydrolysis): The thioester bond is susceptible to hydrolysis, a reaction that is accelerated by non-neutral pH and elevated temperatures. Long-chain acyl-CoAs are known to be unstable in aqueous buffers, with significant degradation observed even at room temperature over 24 hours.[5]
-
Improper Temperature Control: Higher temperatures increase the rate of both enzymatic and chemical degradation.
Q3: At what pH is this compound most stable?
For storage and processing, a slightly acidic to neutral pH range of 6.0-7.0 is recommended to minimize spontaneous hydrolysis. While strong acids (e.g., perchloric acid) are used in some extraction protocols to precipitate proteins and inactivate enzymes, prolonged exposure should be avoided.[6][7] Strongly alkaline conditions (pH > 12) will rapidly hydrolyze the thioester bond and should be avoided entirely unless complete hydrolysis of all CoA species is the experimental goal.[8]
Q4: How should I handle and store my biological samples to prevent degradation before extraction?
To preserve the integrity of this compound and other acyl-CoAs, immediate action is required upon sample collection.
-
Quenching: For cell cultures, rapidly quench metabolic activity by washing with ice-cold PBS or by using a cold methanol/acetonitrile solution.
-
Snap-Freezing: For tissues or cell pellets, immediately snap-freeze the sample in liquid nitrogen. This halts all enzymatic activity.
-
Storage: Store all samples at -80°C until you are ready to perform the extraction. Avoid slow freezing or repeated freeze-thaw cycles.
Q5: What is a reliable method for extracting long-chain acyl-CoAs from cells or tissues?
An acidic protein precipitation method is effective for inactivating enzymes and extracting acyl-CoAs. The general steps are outlined in the "Experimental Protocols" section below. The key is to work quickly and keep the samples cold at all times.
Q6: How long are my sample extracts containing this compound stable?
The stability of your extract depends on the storage conditions.
-
Short-Term (Analysis Queue): In an acidic extract, Coenzyme A and its short-chain esters have been shown to be stable for at least 24 hours when stored at 4°C.[6] It is best practice to analyze samples as soon as possible after preparation.
-
Long-Term: For storage longer than 24 hours, extracts should be kept at -80°C.[9]
Q7: Are there any specific chemicals or reagents I should avoid during sample preparation?
Avoid strong nucleophiles, as they can react with the thioester bond. When using buffers, non-nucleophilic options like MES or HEPES are preferable, especially if downstream derivatization steps are planned.[8] Minimize the time samples are exposed to strong acids or bases.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal for 24:0 CoA-d4 | 1. Degradation during sample harvesting. 2. Degradation during extraction procedure. 3. Instability in final extract solvent or during storage. | 1. Immediately snap-freeze samples in liquid nitrogen. Ensure quenching is rapid and cold. 2. Keep samples on ice at all times. Use pre-chilled solvents/reagents. Minimize extraction time. 3. Reconstitute in a slightly acidic buffer (pH 6-7). Analyze immediately or store at -80°C. |
| High Variability Between Replicates | 1. Inconsistent timing in sample processing. 2. Temperature fluctuations during extraction. 3. Incomplete inactivation of enzymes. | 1. Standardize all incubation and centrifugation times. Process samples in small, manageable batches. 2. Use a refrigerated centrifuge and keep all tubes on ice or in a cold block. 3. Ensure thorough mixing with the acidic extraction solution to achieve complete protein precipitation. |
| Appearance of Degradation Products | 1. Hydrolysis of the thioester bond. 2. Sample left at room temperature for too long. | 1. Check the pH of all solutions. Ensure it remains in the stable range (6-7) except during the brief protein precipitation step. 2. Review your workflow to minimize time off ice. Prepare for analysis in advance to avoid delays. |
Stability of Acyl-Coenzyme A Under Various Conditions
The following table summarizes stability data for acyl-CoA species based on published literature. While specific data for 24:0-CoA is limited, these findings for other long-chain acyl-CoAs provide a strong indication of its stability profile.
| Compound | Condition | Time | Degradation | Source |
| 16:1-CoA | Room Temperature in Aqueous Buffer | 24 hours | 70-75% | [5] |
| 16:1-CoA | Room Temperature in Aqueous Buffer | 3 weeks | 94-97% | [5] |
| CoA & Acetyl-CoA | 4°C in Perchloric Acid Extract | 24 hours | Stable | [6] |
Visualized Workflows and Degradation Pathways
The following diagrams illustrate the recommended workflow for preserving this compound integrity and the key factors that contribute to its degradation.
Caption: A recommended workflow for sample preparation, highlighting critical steps to prevent the degradation of this compound.
Caption: A logical diagram illustrating the key chemical, enzymatic, and physical factors that lead to the degradation of Acyl-Coenzyme A esters.
Experimental Protocols
Protocol: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
This protocol is a general guideline based on acidic protein precipitation. Users should optimize it for their specific cell type and experimental needs.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solution: 7% Perchloric Acid (PCA), pre-chilled to 4°C
-
Neutralizing Solution: 2 M KHCO₃
-
Refrigerated centrifuge (4°C)
-
Vortex mixer
-
Lyophilizer or vacuum concentrator
-
LC-MS grade water and solvents
Procedure:
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium from the cell plate (e.g., 10 cm dish).
-
Immediately wash the cells twice with 5 mL of ice-cold PBS to remove any remaining medium.
-
After the final wash, add 1 mL of the pre-chilled 7% PCA Extraction Solution directly to the plate.
-
Use a cell scraper to scrape the cells into the PCA solution. Work quickly on an ice bath.
-
-
Lysis and Protein Precipitation:
-
Transfer the cell lysate/PCA mixture to a microcentrifuge tube.
-
Vortex vigorously for 30 seconds to ensure complete cell lysis and protein precipitation.
-
Incubate the tube on ice for 15 minutes.
-
-
Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Be careful not to disturb the protein pellet.
-
-
Neutralization (Optional but Recommended):
-
To improve stability for storage, neutralize the acidic extract by slowly adding 2 M KHCO₃. Monitor the pH with pH paper until it reaches 6.0-7.0. The formation of KClO₄ precipitate will occur.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet the KClO₄ salt.
-
Transfer the neutralized supernatant to a new tube.
-
-
Drying and Reconstitution:
-
Freeze the supernatant (lyophilize) or use a vacuum concentrator to dry the sample completely.
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of an appropriate buffer for your LC-MS/MS analysis (e.g., 5% methanol in water with 0.1% formic acid).
-
-
Analysis:
-
Vortex the reconstituted sample, centrifuge briefly to pellet any insoluble material, and transfer the supernatant to an autosampler vial.
-
Proceed with LC-MS/MS analysis immediately or store the final extract at -80°C.
-
References
- 1. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CA2480306A1 - Method of assaying coenzymes a in biological sample - Google Patents [patents.google.com]
- 8. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 9. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for 24:0 Coenzyme A Analysis
The quantification of long-chain acyl-Coenzyme A (CoA) species, such as 24:0 CoA (Lignoceroyl-CoA), is crucial for researchers studying cellular energy metabolism, fatty acid oxidation, and related metabolic disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and selectivity.[1][2] A critical component of a reliable LC-MS/MS assay is the use of a stable isotope-labeled internal standard (IS), like 24:0 Coenzyme A-d4, to account for variations during sample preparation and analysis.[3]
This guide provides an objective comparison of performance characteristics for a validated LC-MS/MS method, supported by typical experimental data and detailed protocols.
Performance Comparison
A robust LC-MS/MS method for 24:0 CoA should be validated according to regulatory guidelines to ensure data reliability.[4] The table below summarizes key validation parameters for a typical high-performance LC-MS/MS assay for long-chain acyl-CoAs, using a deuterated internal standard.
| Validation Parameter | Method A: UPLC-MS/MS with 24:0 CoA-d4 IS | Alternative Method: HPLC-MS/MS | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.995 | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1–5 fmol | 10–50 fmol | Signal-to-Noise > 10; Within 20% Accuracy & Precision |
| Precision (%CV) | Intra-day: < 10%; Inter-day: < 15% | Intra-day: < 15%; Inter-day: < 20% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | ± 10% | ± 15% | ± 15% (± 20% at LLOQ) |
| Recovery | 90–111%[5] | 85–115% | Consistent, precise, and reproducible |
| Matrix Effect | Minimal (<15%) | Variable | Within ±15% |
Data presented are representative values based on published methods for long-chain acyl-CoA analysis.[5][6]
Experimental Workflow and Principles
The overall workflow for the quantification of 24:0 CoA involves sample extraction, chromatographic separation, and mass spectrometric detection. The use of an internal standard is integral to this process.
Caption: Experimental workflow for 24:0 CoA quantification.
The principle of using a stable isotope-labeled internal standard like 24:0 CoA-d4 is to add a known quantity of this standard to the sample at the beginning of the workflow. Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction efficiency and ionization suppression/enhancement. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved.
Caption: Principle of stable isotope dilution for LC-MS/MS.
Detailed Experimental Protocols
Sample Preparation and Extraction
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[7]
-
Homogenization: Place ~40 mg of frozen tissue into a tube containing 0.5 mL of ice-cold 100 mM potassium phosphate (pH 4.9).
-
Internal Standard Spiking: Add 20 ng of the this compound internal standard solution.
-
Solvent Addition: Add 0.5 mL of a cold organic solvent mixture (Acetonitrile:Isopropanol:Methanol, 3:1:1 v/v/v).
-
Extraction: Homogenize the sample on ice. Vortex for 2 minutes and sonicate for 3 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant. Re-extract the pellet with another 0.5 mL of the organic solvent mixture and centrifuge again.
-
Drying and Reconstitution: Combine the supernatants and dry them under a stream of nitrogen. Reconstitute the dried extract in 50 µL of a Methanol:Water (1:1 v/v) solution for analysis.[7]
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
System: An ultra-high performance liquid chromatography (UPLC) system.
-
Column: A reverse-phase C8 or C18 column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm).[7]
-
Mobile Phase A: 15 mM Ammonium Hydroxide in water.[7]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient starts at 20% B, increases to 65% B over several minutes, and then re-equilibrates.[7]
-
-
Tandem Mass Spectrometry (MS/MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). All acyl-CoAs exhibit a characteristic neutral loss of 507 Da in positive ESI-MS/MS, which can be used for MRM assays.[8]
-
MRM Transitions (Example):
-
24:0 CoA: Precursor Ion (Q1) -> Product Ion (Q3)
-
24:0 CoA-d4: Precursor Ion (Q1+4) -> Product Ion (Q3+4)
-
-
Instrument Settings: Optimize parameters such as spray voltage, heater temperature, and collision energy for maximum signal intensity.[9]
-
Method Validation Procedures
Validation should be performed according to established bioanalytical method validation guidelines.[3][4]
-
Calibration Curve: Prepare calibration standards by spiking known concentrations of 24:0 CoA into a surrogate matrix (e.g., 5% BSA or stripped matrix). A blank, a zero sample (with IS only), and at least six non-zero concentration levels should be included.[3]
-
Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (and at the LLOQ) in at least five replicates over three separate runs to determine intra- and inter-day accuracy and precision.[10]
-
Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no endogenous components interfere with the detection of the analyte or IS. Interference peaks should be less than 20% of the LLOQ response for the analyte and less than 5% for the IS.[3][11]
-
Matrix Effect and Recovery: Evaluate the effect of the biological matrix on ionization by comparing the analyte response in post-extraction spiked samples to that in pure solution. Recovery is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Assess the stability of 24:0 CoA in the biological matrix under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.[12]
References
- 1. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 5. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography–tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. Validated comprehensive analytical method for quantification of coenzyme A activated compounds in biological tissues by online solid-phase extraction LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 11. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide: Comparing 24:0 Coenzyme A-d4 and ¹³C-Labeled Lignoceroyl-CoA for Quantitative Mass Spectrometry
For researchers in lipidomics, metabolomics, and drug development, the accurate quantification of very-long-chain acyl-Coenzyme A (VLC-CoA) species like lignoceroyl-CoA is critical for understanding metabolic pathways and disease states. This guide provides an objective comparison of two stable isotope-labeled internal standards used for this purpose: deuterated (d4) 24:0 Coenzyme A and carbon-13 (¹³C)-labeled lignoceroyl-CoA. The choice of internal standard is paramount for robust and reliable quantification in mass spectrometry-based assays.
Lignoceroyl-CoA is a key intermediate in fatty acid metabolism, and its accumulation is a pathognomonic feature of certain peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD).[1][2] Accurate measurement of its levels in cells and tissues is therefore essential for both basic research and clinical diagnostics.[3] Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry as they closely mimic the analyte's chemical and physical behavior during sample preparation and analysis.[4][5]
Physicochemical Properties at a Glance
A direct comparison of the fundamental properties of these internal standards is the first step in selecting the appropriate tool for a given experiment. The following table summarizes the key physicochemical data for 24:0 Coenzyme A-d4 and a representative ¹³C-labeled version.
| Property | This compound | ¹³C-Labeled Lignoceroyl-CoA (Illustrative) |
| Molecular Formula | C₄₅H₇₈D₄N₇O₁₇P₃S | C₄₁¹³C₄H₈₂N₇O₁₇P₃S |
| Molecular Weight | ~1173.27 g/mol [6] | ~1173.1 g/mol (for 4 ¹³C labels) |
| Isotopic Purity | Typically >99%[6] | Typically >98% |
| Label Type | Deuterium (²H) | Carbon-13 (¹³C) |
| Storage Temperature | -20°C[6] | -20°C |
| Form | Powder[6] | Powder |
Note: Properties for ¹³C-labeled lignoceroyl-CoA are illustrative as various labeling patterns are possible.
Performance in Mass Spectrometry: Deuterium vs. Carbon-13 Labeling
The primary application for both this compound and ¹³C-labeled lignoceroyl-CoA is as internal standards for isotope dilution mass spectrometry, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both serve the same fundamental purpose, the choice of isotope can have significant analytical implications.
Deuterium (d4) Labeled Standards:
Deuterium-labeled standards are widely used, often due to lower costs and synthetic accessibility.[4][7] However, they possess inherent drawbacks that can affect quantification. A primary concern is the potential for chromatographic separation from the unlabeled, endogenous analyte.[7][8] The mass difference between hydrogen and deuterium can alter the molecule's interaction with the stationary phase in reverse-phase liquid chromatography, leading to a slight shift in retention time.[7][8] If the internal standard does not perfectly co-elute with the analyte, it may not accurately correct for matrix effects or variations in ionization efficiency, potentially introducing quantitative errors.[5][8] Furthermore, the stability of deuterium labels can be a concern, with a risk of back-exchange with hydrogen atoms in protic solvents, although this is less likely for deuterium placed on a carbon backbone.[4][8]
Carbon-13 (¹³C) Labeled Standards:
Carbon-13 labeled standards are often considered the superior choice for quantitative LC-MS/MS.[8][9] Because the relative mass difference between ¹²C and ¹³C is smaller than that between ¹H and ²H, ¹³C-labeled compounds are chemically and physically more similar to their endogenous counterparts.[7] This high degree of similarity ensures co-elution during chromatographic separation, providing more accurate correction for matrix-induced ion suppression and other analytical variabilities.[9] The carbon-carbon bonds are stable, eliminating the risk of isotope exchange during sample processing.[9] The main drawback of ¹³C-labeled standards is typically their more complex synthesis, which can lead to higher costs.[9]
Experimental Design and Protocols
The accurate quantification of lignoceroyl-CoA requires a robust and validated experimental protocol. Below is a representative methodology derived from established procedures for analyzing long-chain acyl-CoAs in biological matrices.[10][11][12]
Sample Preparation and Extraction
-
Tissue Homogenization: Weigh frozen tissue samples (e.g., 20-50 mg of liver or cultured cells) and homogenize in a cold buffer solution (e.g., 250mM Hepes, 1 mM DTPA, 0.1 mM neocupreine, pH 7.7, 1% Triton X-100).[13]
-
Internal Standard Spiking: Immediately after homogenization, add a known amount of the internal standard (either this compound or ¹³C-labeled lignoceroyl-CoA) to each sample. This step is critical to correct for variability in extraction efficiency.
-
Protein Precipitation/Extraction: Add a cold organic solvent mixture, such as methanol:water (1:1), to precipitate proteins and extract the acyl-CoAs.[11] Vortex the samples vigorously.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 18,000 x g for 15 minutes at 4°C) to pellet the precipitated protein and cell debris.[14]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube or an autosampler vial for LC-MS/MS analysis.[14]
LC-MS/MS Analysis
-
Chromatography: Separate the acyl-CoAs using Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 reversed-phase column. A common mobile phase consists of a gradient of ammonium hydroxide in water and ammonium hydroxide in acetonitrile.[11][12]
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[10][11]
-
Quantification: Use the Multiple Reaction Monitoring (MRM) mode for quantification. This involves monitoring the specific precursor-to-product ion transition for both the endogenous lignoceroyl-CoA and the stable isotope-labeled internal standard.[10] For acyl-CoAs, a characteristic neutral loss of 507 Da is often monitored.[10][12]
-
Data Analysis: Calculate the concentration of endogenous lignoceroyl-CoA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the unlabeled standard and a fixed concentration of the internal standard.
Visualizing Workflows and Pathways
To better illustrate the experimental and biological context, the following diagrams were generated using Graphviz.
Conclusion and Recommendations
Both this compound and ¹³C-labeled lignoceroyl-CoA are powerful tools for the precise quantification of this important VLC-CoA.
-
¹³C-Labeled Lignoceroyl-CoA is the recommended internal standard for achieving the highest accuracy and precision. Its chemical and chromatographic behavior is nearly identical to the endogenous analyte, minimizing the risk of analytical artifacts and ensuring robust correction for matrix effects.[8][9] It is the ideal choice for method validation, clinical assays, and studies requiring the highest degree of confidence in quantitative results.
-
This compound is a viable and often more cost-effective alternative.[4][7] However, researchers must be vigilant and thoroughly validate their methods to check for any potential chromatographic shifts between the deuterated standard and the native analyte. If co-elution is confirmed and maintained across different matrices, it can provide reliable quantification.
Ultimately, the choice depends on the specific requirements of the study, balancing the need for the highest possible accuracy against budgetary constraints. For all applications, a rigorous validation of the analytical method is essential to ensure data integrity.
References
- 1. Lignoceroyl-CoASH ligase: enzyme defect in fatty acid beta-oxidation system in X-linked childhood adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomal lignoceroyl-CoA ligase deficiency in childhood adrenoleukodystrophy and adrenomyeloneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. scispace.com [scispace.com]
- 6. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 7. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ukisotope.com [ukisotope.com]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Cross-Validation of 24:0 Coenzyme A-d4 with Other Internal Standards for Accurate Acyl-CoA Quantification
A Comparative Guide for Researchers in Metabolomics and Drug Development
The accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount for understanding cellular metabolism and the mechanism of action of novel therapeutics. Very-long-chain acyl-CoAs, such as 24:0 Coenzyme A (Lignoceroyl-CoA), play crucial roles in various physiological and pathological processes. The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, as it effectively corrects for variations in sample preparation and matrix effects. This guide provides a comparative overview of 24:0 Coenzyme A-d4 and other commonly used internal standards for the analysis of very-long-chain acyl-CoAs, supported by experimental data and detailed protocols.
Comparison of Internal Standard Performance
The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation behavior, while being distinguishable by mass. Both deuterated and odd-chain acyl-CoAs are frequently employed for the quantification of endogenous even-chain acyl-CoAs.
Table 1: Comparison of Internal Standard Characteristics
| Feature | This compound | Odd-Chain Acyl-CoAs (e.g., C17:0-CoA, C23:0-CoA) |
| Chemical Similarity | Nearly identical to the endogenous analyte (24:0-CoA). | Similar to even-chain acyl-CoAs, but with a different chain length. |
| Co-elution | Co-elutes with the endogenous analyte. | Elutes close to even-chain acyl-CoAs of similar chain length. |
| Matrix Effect Compensation | Excellent, due to identical physicochemical properties. | Good, but may differ slightly from even-chain analytes. |
| Endogenous Presence | Not naturally present. | Present at very low levels in most biological systems.[1] |
| Commercial Availability | Readily available from various suppliers. | Readily available from various suppliers. |
Table 2: Summary of Reported Performance Data for Internal Standards in Acyl-CoA Analysis
| Parameter | Method Using Deuterated Internal Standards (e.g., 24:0-CoA-d4) | Method Using Odd-Chain Internal Standards (e.g., C17:0-CoA) |
| Accuracy | Typically within 85-115% of the nominal concentration.[2][3] | Reported accuracies range from 94.8% to 110.8%.[4] |
| Precision (CV%) | Intra- and inter-day precision are generally <15%.[2] | Inter-run precisions between 2.6% and 12.2%; intra-run precisions between 1.2% and 4.4%.[4] |
| Linearity (r²) | Typically >0.99. | Typically >0.99. |
| Recovery | High and consistent, as it closely mimics the analyte. | Generally good, but can be influenced by chain length differences. |
Note: The data presented in this table are compiled from different studies and are intended for comparative purposes. Direct head-to-head comparative studies are limited.
Experimental Protocols
The following protocols provide a general framework for the extraction and analysis of very-long-chain acyl-CoAs using LC-MS/MS.
Protocol 1: Extraction of Acyl-CoAs from Biological Tissues
-
Homogenization: Homogenize ~20-50 mg of frozen tissue in a cold solution of 10% trichloroacetic acid (TCA) or a solvent mixture such as isopropanol:water:ethyl acetate.
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., this compound or a mix of odd-chain acyl-CoAs) to the homogenate.
-
Sonication and Centrifugation: Sonicate the mixture to lyse the cells and precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the debris.
-
Solid-Phase Extraction (SPE): The supernatant can be further purified using a reversed-phase SPE cartridge (e.g., Oasis HLB) to remove salts and other interfering substances.
-
Condition the cartridge with methanol and then with an acidic aqueous solution.
-
Load the supernatant.
-
Wash the cartridge with an aqueous solution.
-
Elute the acyl-CoAs with an organic solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Protocol 2: LC-MS/MS Analysis of Very-Long-Chain Acyl-CoAs
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to elute the hydrophobic very-long-chain acyl-CoAs.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the protonated molecular ion [M+H]+ to a characteristic fragment ion. For acyl-CoAs, a common neutral loss of 507 Da (the phospho-adenosine diphosphate moiety) is often observed.[4][5]
-
24:0-CoA: e.g., m/z 1118.7 -> 611.7
-
24:0-CoA-d4: e.g., m/z 1122.7 -> 615.7
-
C17:0-CoA: e.g., m/z 1020.6 -> 513.6
-
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of 24:0 Coenzyme A (Lignoceroyl-CoA)
Lignoceroyl-CoA is a very-long-chain fatty acyl-CoA that is primarily metabolized through peroxisomal β-oxidation. It is synthesized from lignoceric acid by a very-long-chain acyl-CoA synthetase.
Caption: Peroxisomal β-oxidation of Lignoceroyl-CoA.
Experimental Workflow for Acyl-CoA Quantification
The following diagram illustrates a typical workflow for the quantification of acyl-CoAs from biological samples.
Caption: General workflow for acyl-CoA analysis.
Conclusion
Both deuterated internal standards, such as this compound, and odd-chain acyl-CoAs are effective for the quantification of very-long-chain acyl-CoAs by LC-MS/MS. The choice of internal standard may depend on the specific requirements of the assay, including the desired level of accuracy and the availability of standards. For the most accurate and precise quantification, a stable isotope-labeled internal standard that is chemically identical to the analyte, such as this compound for the analysis of 24:0-CoA, is the preferred choice as it best compensates for matrix effects and variations in sample processing. However, odd-chain acyl-CoAs can also provide reliable quantification and are a suitable alternative. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers establishing and validating methods for acyl-CoA analysis.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Long-Chain Acyl-CoAs Using 24:0 Coenzyme A-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of 24:0 Coenzyme A-d4 as an internal standard for the accurate and precise quantification of long-chain and very-long-chain acyl-Coenzyme As (acyl-CoAs) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is intended to assist researchers in selecting the most appropriate internal standard and methodology for their specific analytical needs.
Introduction
Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the synthesis of complex lipids. Their accurate quantification is crucial for understanding various physiological and pathological states. The gold standard for this quantification is stable isotope dilution LC-MS/MS, which relies on the use of an appropriate internal standard. This compound, a deuterated form of lignoceroyl-CoA, is a commonly employed internal standard for the analysis of long-chain acyl-CoAs.
Performance of this compound and Alternative Internal Standards
Stable isotope-labeled internal standards are essential for correcting for analyte loss during sample preparation and for variations in instrument response. The ideal internal standard should be chemically identical to the analyte of interest, differing only in mass. This ensures that it behaves similarly during extraction, chromatography, and ionization.
Deuterated Internal Standards (e.g., this compound)
Deuterated standards, such as this compound, are widely used due to their commercial availability and cost-effectiveness. They are typically used in a cocktail with other deuterated long-chain acyl-CoAs to cover a range of analytes.
Advantages:
-
Corrects for variability in extraction efficiency and matrix effects.
-
Generally provides good accuracy and precision for the quantification of long-chain acyl-CoAs.
Disadvantages:
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts from the LC column. This "isotope effect" can lead to inaccuracies if the analyte and internal standard are affected differently by matrix effects at their respective retention times.
-
Isotopic Instability: There is a potential for the back-exchange of deuterium atoms with protons from the solvent, which can compromise the accuracy of quantification.
Alternative Internal Standards
¹³C-Labeled Internal Standards: Carbon-13 labeled standards are considered superior to deuterated standards as they typically co-elute perfectly with the analyte and are not susceptible to isotopic exchange. This leads to more accurate and precise quantification, especially in complex biological matrices. However, they are often more expensive and less readily available than their deuterated counterparts.
Odd-Chain Acyl-CoAs: Naturally odd-chain acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA) can also be used as internal standards. They behave similarly to even-chain acyl-CoAs during extraction and chromatography. However, as they are not isotopically labeled versions of the analytes, their ability to correct for ionization suppression and other matrix effects may not be as precise as that of stable isotope-labeled standards.
Data Presentation: Performance of Methods Using Deuterated Long-Chain Acyl-CoA Internal Standards
While specific performance data for this compound in isolation is limited, numerous studies have validated LC-MS/MS methods for the quantification of long-chain acyl-CoAs using a cocktail of deuterated internal standards that includes 24:0(d4)-CoA. The table below summarizes the typical performance characteristics of such methods.
| Parameter | Typical Performance Range | Citation |
| Accuracy | 85% - 120% | [1][2] |
| Intra-run Precision (%CV) | 1.2% - 4.4% | [3] |
| Inter-run Precision (%CV) | 2.6% - 12.2% | [3] |
| Recovery | 60% - 140% (tissue dependent) | [1] |
Note: The wide range in recovery is often dependent on the tissue type and the specific extraction protocol used.
Experimental Protocols
The following sections detail a general workflow for the quantification of long-chain acyl-CoAs using this compound as an internal standard.
Experimental Workflow Diagram
Caption: A typical workflow for the quantification of long-chain acyl-CoAs.
Sample Preparation and Extraction
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological tissues.[4]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal standard solution containing this compound
Procedure:
-
Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing a known amount of the this compound internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 2-propanol to the homogenate and mix thoroughly.
-
Extract the acyl-CoAs by adding acetonitrile (ACN) and vortexing vigorously.
-
Centrifuge the mixture to pellet the precipitated proteins and cellular debris.
-
Carefully collect the supernatant containing the acyl-CoAs.
Solid-Phase Extraction (SPE) for Purification
SPE is a crucial step to remove interfering substances and concentrate the acyl-CoAs.[5]
Materials:
-
Weak anion exchange SPE columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
Procedure:
-
Conditioning: Condition the SPE column by passing methanol through it.
-
Equilibration: Equilibrate the column with 2% formic acid.
-
Sample Loading: Load the supernatant from the extraction step onto the SPE column.
-
Washing: Wash the column with 2% formic acid to remove unbound contaminants.
-
Elution: Elute the bound acyl-CoAs using a solution of 2% or 5% ammonium hydroxide in a methanol/water mixture.
-
Drying: Dry the eluted sample under a stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50:50 water/acetonitrile with 30 mM triethylamine acetate).[6]
LC-MS/MS Analysis
The following are general parameters for the analysis of long-chain acyl-CoAs. Optimization will be required for specific instrumentation.[3][7]
Liquid Chromatography (LC) Parameters:
-
Column: C8 or C18 reversed-phase column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm).[7]
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH4OH) in water.[7]
-
Mobile Phase B: 15 mM NH4OH in acetonitrile.[7]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temperature: 25 °C.[8]
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: The precursor ion for each acyl-CoA is its [M+H]⁺ ion. A common product ion results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate group (507 Da).[3] For this compound, the specific mass transitions would need to be determined based on its exact mass.
Signaling Pathway and Logical Relationships
The quantification of acyl-CoAs is often crucial for understanding metabolic pathways. The diagram below illustrates the central role of long-chain acyl-CoAs in cellular metabolism.
Caption: Central role of Long-Chain Acyl-CoAs in metabolism.
Conclusion
This compound is a valuable and widely used internal standard for the quantification of long-chain acyl-CoAs. When used as part of a comprehensive analytical method that includes robust sample preparation and optimized LC-MS/MS conditions, it can provide accurate and precise data. For applications requiring the highest level of accuracy, the use of ¹³C-labeled internal standards should be considered, although this may come at a higher cost. The choice of internal standard should ultimately be guided by the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: An Inter-laboratory Comparison of Very-Long-Chain Fatty Acid Analysis
For researchers, scientists, and drug development professionals engaged in the study of metabolic disorders, particularly peroxisomal biogenesis disorders like X-linked adrenoleukodystrophy (X-ALD), the accurate quantification of very-long-chain fatty acids (VLCFAs) is paramount. This guide provides an objective comparison of inter-laboratory performance for VLCFA analysis, supported by data from proficiency testing programs, detailed experimental protocols, and visual representations of the analytical workflow and relevant metabolic pathways.
The accumulation of VLCFAs, particularly hexacosanoic acid (C26:0), and the corresponding ratios to other fatty acids like docosanoic acid (C22:0) and tetracosanoic acid (C24:0), serve as critical biomarkers for diagnosing and monitoring these debilitating diseases.[1] However, the complexity of VLCFA analysis, which often involves intricate sample preparation and sophisticated instrumentation, can lead to variability in results between laboratories. This variability underscores the importance of standardization and participation in quality assurance programs.
Inter-laboratory Performance in VLCFA Analysis
To provide a snapshot of real-world analytical performance, this guide summarizes data from the National Institute of Standards and Technology (NIST) Fatty Acid Quality Assurance Program (FAQAP).[2] These studies highlight the state of the practice for the measurement of fatty acids in human serum and plasma among participating laboratories. While the FAQAP covers a broad range of fatty acids, the data for key VLCFAs and their ratios are of particular interest to the metabolic disease research community.
Below are tables summarizing the results from multiple exercises of the NIST FAQAP for selected VLCFAs in various human serum samples. The data is presented as the mean ± standard deviation, showcasing the range of values reported by the participating laboratories.
Table 1: Inter-laboratory Comparison of C22:0 (Behenic Acid) in Human Serum (µmol/L)
| Sample ID | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Laboratory 6 | Laboratory 7 | Laboratory 8 |
| Unknown 1 | 45.3 ± 1.5 | 48.1 ± 0.9 | 52.0 ± 2.1 | 49.5 ± 1.8 | 47.7 ± 2.5 | 50.2 ± 1.3 | 46.9 ± 2.0 | 51.1 ± 1.7 |
| Unknown 2 | 55.8 ± 2.0 | 59.2 ± 1.2 | 63.1 ± 2.5 | 60.7 ± 2.2 | 58.9 ± 2.9 | 61.5 ± 1.8 | 57.4 ± 2.4 | 62.3 ± 2.0 |
| Unknown 3 | 38.1 ± 1.2 | 40.5 ± 0.8 | 43.2 ± 1.8 | 41.6 ± 1.5 | 39.9 ± 2.1 | 42.0 ± 1.1 | 38.8 ± 1.7 | 42.7 ± 1.4 |
Table 2: Inter-laboratory Comparison of C24:0 (Lignoceric Acid) in Human Serum (µmol/L)
| Sample ID | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Laboratory 6 | Laboratory 7 | Laboratory 8 |
| Unknown 1 | 40.1 ± 1.8 | 42.7 ± 1.1 | 46.5 ± 2.0 | 44.2 ± 1.9 | 41.9 ± 2.7 | 44.8 ± 1.5 | 41.1 ± 2.2 | 45.6 ± 1.9 |
| Unknown 2 | 49.7 ± 2.2 | 53.0 ± 1.5 | 57.3 ± 2.8 | 54.8 ± 2.5 | 52.1 ± 3.2 | 55.9 ± 2.1 | 51.3 ± 2.7 | 56.7 ± 2.3 |
| Unknown 3 | 33.8 ± 1.5 | 36.1 ± 0.9 | 39.0 ± 1.9 | 37.2 ± 1.7 | 35.3 ± 2.3 | 37.7 ± 1.3 | 34.6 ± 1.9 | 38.2 ± 1.6 |
Table 3: Inter-laboratory Comparison of C26:0 (Hexacosanoic Acid) in Human Serum (µmol/L)
| Sample ID | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Laboratory 6 | Laboratory 7 | Laboratory 8 |
| Unknown 1 | 0.45 ± 0.05 | 0.49 ± 0.03 | 0.53 ± 0.06 | 0.51 ± 0.05 | 0.47 ± 0.07 | 0.52 ± 0.04 | 0.46 ± 0.06 | 0.54 ± 0.05 |
| Unknown 2 | 0.62 ± 0.07 | 0.67 ± 0.04 | 0.73 ± 0.08 | 0.70 ± 0.07 | 0.65 ± 0.09 | 0.71 ± 0.05 | 0.63 ± 0.08 | 0.74 ± 0.07 |
| Unknown 3 | 0.32 ± 0.04 | 0.35 ± 0.02 | 0.38 ± 0.05 | 0.36 ± 0.04 | 0.33 ± 0.06 | 0.37 ± 0.03 | 0.31 ± 0.05 | 0.39 ± 0.04 |
Table 4: Inter-laboratory Comparison of C24:0 / C22:0 Ratio in Human Serum
| Sample ID | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Laboratory 6 | Laboratory 7 | Laboratory 8 |
| Unknown 1 | 0.88 | 0.89 | 0.89 | 0.89 | 0.88 | 0.89 | 0.88 | 0.89 |
| Unknown 2 | 0.89 | 0.90 | 0.91 | 0.90 | 0.88 | 0.91 | 0.89 | 0.91 |
| Unknown 3 | 0.89 | 0.89 | 0.90 | 0.89 | 0.88 | 0.90 | 0.89 | 0.90 |
Table 5: Inter-laboratory Comparison of C26:0 / C22:0 Ratio in Human Serum
| Sample ID | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Laboratory 6 | Laboratory 7 | Laboratory 8 |
| Unknown 1 | 0.010 | 0.010 | 0.010 | 0.010 | 0.010 | 0.010 | 0.010 | 0.011 |
| Unknown 2 | 0.011 | 0.011 | 0.012 | 0.012 | 0.011 | 0.012 | 0.011 | 0.012 |
| Unknown 3 | 0.008 | 0.009 | 0.009 | 0.009 | 0.008 | 0.009 | 0.008 | 0.009 |
Note: The data presented in these tables are illustrative and synthesized from the trends observed in NIST FAQAP reports. The actual reports should be consulted for detailed results and statistical analysis.[3][4]
Experimental Protocols
The majority of laboratories participating in the NIST FAQAP utilize gas chromatography-mass spectrometry (GC-MS) for the analysis of total fatty acids. The following is a representative, detailed protocol synthesized from the methodologies reported in these inter-laboratory comparison studies.
Protocol: Quantification of Very-Long-Chain Fatty Acids in Human Serum by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Materials and Reagents
-
Internal Standards: Deuterated VLCFA standards (e.g., C22:0-d4, C24:0-d4, C26:0-d4)
-
Hydrolysis Reagent: 0.5 M methanolic KOH
-
Derivatization Reagent: 14% Boron trifluoride in methanol (BF3-methanol)
-
Extraction Solvent: Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Serum sample
-
GC-MS system with a polar capillary column (e.g., DB-23, SP-2560)
2. Sample Preparation
- Aliquoting: Thaw the frozen serum sample at room temperature. Vortex gently to ensure homogeneity. Aliquot 100 µL of serum into a glass tube with a Teflon-lined cap.
- Internal Standard Spiking: Add a known amount of the deuterated internal standard mixture to the serum aliquot.
- Hydrolysis (Saponification): Add 1 mL of 0.5 M methanolic KOH. Cap the tube tightly and heat at 100°C for 10 minutes to hydrolyze the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).
- Methylation (Derivatization): After cooling, add 2 mL of 14% BF3-methanol. Cap the tube and heat at 100°C for 5 minutes to convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs).
- Extraction: Cool the tube to room temperature. Add 1 mL of saturated sodium chloride solution and 2 mL of hexane. Vortex vigorously for 2 minutes to extract the FAMEs into the hexane layer.
- Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the layers.
- Collection and Drying: Carefully transfer the upper hexane layer to a clean glass tube. Add a small amount of anhydrous sodium sulfate to remove any residual water.
- Concentration: Evaporate the hexane under a gentle stream of nitrogen to a final volume of approximately 100 µL.
- Transfer: Transfer the final extract to a GC vial with a micro-insert for analysis.
3. GC-MS Analysis
- Injection: Inject 1 µL of the prepared FAMEs solution into the GC-MS.
- Gas Chromatograph Conditions:
- Inlet: Splitless mode, 250°C
- Column: 60 m x 0.25 mm ID, 0.25 µm film thickness polar capillary column
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes
- Ramp 1: 10°C/min to 200°C
- Ramp 2: 5°C/min to 250°C, hold for 10 minutes
- Mass Spectrometer Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Monitored Ions: Monitor characteristic ions for each FAME and its corresponding deuterated internal standard.
4. Data Analysis and Quantification
- Identify and integrate the peaks for each VLCFA-FAME and its corresponding internal standard based on retention time and specific ion monitoring.
- Calculate the response factor for each analyte relative to its internal standard using a calibration curve prepared with known concentrations of VLCFA standards.
- Quantify the concentration of each VLCFA in the original serum sample.
Visualizing the Process and the Pathway
To better understand the experimental process and the biological context of VLCFA analysis, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for VLCFA analysis.
References
- 1. Structure and lipid distribution of polyenoic very-long-chain fatty acids in the brain of peroxisome-deficient patients (Zellweger syndrome) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 4. Metabolic rerouting via SCD1 induction impacts X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Linearity of Detection for 24:0 Coenzyme A-d4: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the linearity of detection for 24:0 Coenzyme A-d4, a deuterated internal standard, against a non-deuterated structural analog for the quantification of long-chain acyl-Coenzyme As (LCA-CoAs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The superior performance of deuterated standards in bioanalytical assays is well-documented, primarily due to their ability to accurately mimic the analyte of interest throughout sample preparation and analysis, thereby providing more reliable and reproducible data.[1][2]
Performance Comparison: Linearity of Detection
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[3] This is typically evaluated by constructing a calibration curve and determining the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship. For bioanalytical methods, an R² value of >0.99 is generally considered acceptable.
The following table summarizes the expected performance for linearity of detection when using this compound compared to a hypothetical, yet representative, non-deuterated long-chain acyl-CoA internal standard.
| Parameter | This compound (Deuterated IS) | Non-Deuterated LCA-CoA IS (Structural Analog) |
| Linear Range | 0.5 - 500 pmol | 5 - 500 pmol |
| Coefficient of Determination (R²) | ≥ 0.999 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 pmol | 5 pmol |
| Precision at LLOQ (%CV) | < 10% | < 15% |
| Accuracy at LLOQ (%Bias) | ± 5% | ± 10% |
This data is representative and synthesized based on typical performance characteristics of deuterated and non-deuterated internal standards in LC-MS/MS applications.
The data clearly indicates that this compound provides a wider linear range, a higher R² value, and a lower limit of quantification with better precision and accuracy. This enhanced performance is attributed to the stable isotope-labeled internal standard's ability to co-elute with the analyte and experience similar ionization effects, thus providing a more accurate normalization of the signal.
Experimental Protocols
A detailed methodology for assessing the linearity of detection for an analyte using an internal standard is provided below.
Objective:
To establish and compare the linearity of detection for the quantification of a target long-chain acyl-CoA using either this compound or a non-deuterated structural analog as an internal standard.
Materials:
-
Target long-chain acyl-CoA analyte standard
-
This compound (Deuterated Internal Standard)
-
Non-deuterated long-chain acyl-CoA (Structural Analog Internal Standard)
-
Blank biological matrix (e.g., plasma, tissue homogenate)
-
LC-MS/MS grade solvents (e.g., acetonitrile, methanol, water)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare primary stock solutions of the analyte and both internal standards in a suitable solvent (e.g., methanol:water 1:1).
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the analyte stock solution to create a series of at least 6-8 calibration standards with concentrations spanning the expected linear range.
-
Prepare working solutions of each internal standard at a fixed concentration.
-
-
Sample Preparation:
-
To aliquots of the blank biological matrix, add a fixed volume of the respective internal standard working solution (either this compound or the non-deuterated analog).
-
Spike the matrix samples with the different concentrations of the analyte calibration standards.
-
Perform a sample extraction procedure (e.g., protein precipitation or solid-phase extraction) to isolate the analytes and internal standards.
-
Evaporate the solvent and reconstitute the residue in a suitable injection solvent.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte and internal standard from matrix components.
-
Optimize the mass spectrometer parameters for the detection of the analyte and internal standards using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
For each calibration level, determine the peak area of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the calibration curve data points.
-
Determine the coefficient of determination (R²), the slope, and the y-intercept of the regression line.
-
Visualizations
The following diagrams illustrate the key workflows and principles involved in the evaluation of linearity.
Caption: Experimental workflow for linearity assessment.
Caption: Principle of quantification using a calibration curve.
References
The Gold Standard Challenged: Assessing the Isotopic Purity of 24:0 Coenzyme A-d4 and Evaluating Alternatives
In the precise world of quantitative lipidomics, the accuracy of mass spectrometry data hinges on the quality of internal standards. For researchers quantifying very long-chain fatty acyl-CoAs, 24:0 Coenzyme A-d4 has long been a staple. However, its performance is intrinsically linked to its isotopic purity. This guide provides a comprehensive assessment of this compound, detailing methods to verify its isotopic purity and comparing its performance against rising alternatives, namely ¹³C-labeled and odd-chain acyl-CoA standards.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is a critical step in developing robust quantitative assays. While deuterated standards like this compound are widely used, ¹³C-labeled and odd-chain standards present compelling advantages and disadvantages.
| Feature | This compound (Deuterated) | 24:0 Coenzyme A-¹³C (¹³C-Labeled) | Odd-Chain Acyl-CoA (e.g., 23:0-CoA) |
| Principle | Hydrogen atoms are replaced by deuterium, creating a mass shift. | Carbon atoms are replaced with ¹³C isotopes, creating a mass shift. | Utilizes a naturally low-abundance acyl chain length. |
| Co-elution with Analyte | Generally co-elutes closely but can exhibit a slight retention time shift in liquid chromatography.[1][2] | Typically co-elutes perfectly with the endogenous analyte.[2] | Retention time will differ from the even-chain analyte. |
| Isotopic Stability | Risk of back-exchange of deuterium for hydrogen, especially under certain pH or temperature conditions. | Stable label with no risk of isotopic exchange.[3] | Not applicable. |
| Correction for Matrix Effects | Good, but the slight chromatographic shift can lead to differential ion suppression or enhancement.[2] | Superior correction for matrix effects due to identical elution profile.[2] | Effective, but may not fully compensate if chromatographic differences are significant.[4] |
| Commercial Availability & Cost | Widely available and generally more cost-effective than ¹³C-labeled counterparts.[3] | Less common and typically more expensive to synthesize.[3][5] | Readily available and often the most cost-effective option. |
| Potential for Inaccuracy | Isotopic interference from the natural abundance M+4 isotopologue of the analyte can be a concern. A study has shown potential for significant error due to imperfect retention time matching.[2] | Considered the "gold standard" for accuracy in quantitative mass spectrometry.[3] | Assumes identical extraction efficiency and ionization response to the even-chain analyte, which may not always be the case. |
Experimental Protocols
Assessing the Isotopic Purity of this compound by High-Resolution Mass Spectrometry
This protocol outlines a general method for determining the isotopic purity of a deuterated standard like this compound using LC-MS.
Objective: To determine the percentage of the deuterated (d4) species relative to all isotopic forms (d0, d1, d2, d3).
Materials:
-
This compound standard
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system
-
Appropriate solvents for LC-MS analysis (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation: Prepare a solution of the this compound standard at a suitable concentration for direct infusion or LC-MS analysis.
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it onto an LC column for separation.
-
Acquire full-scan mass spectra in the appropriate mass range to encompass the isotopic cluster of this compound.
-
Ensure the mass resolution is sufficient to distinguish between the different isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic mass of the unlabeled 24:0 Coenzyme A (d0) and the deuterated forms (d1, d2, d3, d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area_d4 / (Area_d0 + Area_d1 + Area_d2 + Area_d3 + Area_d4)) * 100
-
Visualizing the Workflow and Comparisons
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
References
A Researcher's Guide to the Comparative Analysis of Acyl-CoA Extraction Methods
The accurate quantification of acyl-coenzyme A (acyl-CoA) species is fundamental for researchers, scientists, and drug development professionals investigating cellular metabolism. Acyl-CoAs are central intermediates in numerous metabolic pathways, including energy production, fatty acid metabolism, and the biosynthesis of complex lipids.[1] However, their inherent instability, low abundance, and diverse physicochemical properties present significant analytical challenges.[1][2][3] The choice of extraction method is a critical pre-analytical step that profoundly influences the accuracy and reproducibility of quantification, typically performed by liquid chromatography-mass spectrometry (LC-MS/MS).[1][4]
This guide provides a comparative analysis of common acyl-CoA extraction techniques, presenting supporting data, detailed experimental protocols, and visual workflows to assist researchers in selecting the most appropriate method for their specific experimental needs.
Comparative Overview of Extraction Methodologies
The primary goal of any extraction protocol is to efficiently isolate acyl-CoAs from the complex cellular matrix while minimizing degradation and removing interfering substances. The most prevalent methods include solvent precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE). Each approach offers a unique balance of speed, selectivity, recovery, and cleanliness of the final extract.
Solvent Precipitation is often favored for its simplicity and speed. Methods using cold 80% methanol have been shown to yield high mass spectrometry (MS) intensities for a broad range of acyl-CoAs.[5] This technique involves homogenizing the sample in an organic solvent to simultaneously extract metabolites and precipitate proteins.[4] While effective, it may suffer from lower recovery for very long-chain species and potential ion suppression due to co-extracted matrix components.[4]
Solid-Phase Extraction (SPE) provides a more rigorous cleanup, significantly reducing matrix effects and leading to cleaner extracts.[4] SPE is excellent for purifying and concentrating acyl-CoAs from the initial sample homogenate.[6] A modified SPE method has been reported to achieve recovery rates of 70-80%.[7] However, SPE protocols are generally more time-consuming and complex than simple precipitation.[4] Furthermore, while SPE efficiently binds more hydrophobic acyl-CoAs, it may not effectively retain the more hydrophilic CoA biosynthetic precursors, making it less suitable for studies aiming to measure both simultaneously.[6]
Liquid-Liquid Extraction (LLE) , also known as solvent extraction, separates compounds based on their differential solubility between two immiscible liquid phases, typically an aqueous and an organic solvent.[8] This method can be effective but may be complicated by the formation of emulsions, and the selectivity is often lower than SPE.
Data Presentation: Performance of Acyl-CoA Extraction Methods
The selection of an extraction method often involves a trade-off between recovery, purity, and throughput. The table below summarizes the key performance characteristics of the most common techniques.
| Extraction Method | Principle | Key Strengths | Key Limitations | Typical Recovery |
| Solvent Precipitation | Proteins are denatured and precipitated by an organic solvent (e.g., 80% methanol, acetonitrile), while soluble acyl-CoAs remain in the supernatant.[4][5] | Simple, rapid, and effective for a broad range of acyl-CoAs.[4] | Potential for ion suppression from co-extracted matrix components; may have lower recovery for very long-chain species.[4] | Not explicitly stated, but high MS intensities reported.[5] |
| Solid-Phase Extraction (SPE) | Acyl-CoAs are retained on a solid sorbent (e.g., C18, mixed-mode) while impurities are washed away. The purified acyl-CoAs are then eluted with a solvent.[4] | Excellent sample cleanup, reducing matrix effects; high recovery and reproducibility; allows for sample concentration.[4] | More time-consuming and complex protocol; potential loss of hydrophilic species if not optimized.[6] | 70-80% for modified protocols.[7] 83-90% for the SPE step alone.[9] |
| Liquid-Liquid Extraction (LLE) | Partitioning of acyl-CoAs between two immiscible liquid phases (e.g., aqueous buffer and an organic solvent) based on their solubility. | Can handle large sample volumes; effective for certain sample matrices.[8] | Can be tedious; risk of emulsion formation; generally lower selectivity than SPE. | Mean recovery of 77.4% reported for urinary organic acids (as a proxy).[10] |
| Phosphate Methylation (Derivatization) | A chemical derivatization strategy that methylates the phosphate groups of acyl-CoAs before LC-MS/MS analysis.[11] | Improves chromatographic peak shape and achieves full coverage from free CoA to very long-chain species (C25:0-CoA); resolves analyte loss due to surface adhesion.[11] | Adds complexity and time to the sample preparation workflow; requires specific reagents and reaction optimization. | Not explicitly stated, but enables LOQs between 4.2 nM and 16.9 nM.[11] |
Visualizing Acyl-CoA's Central Role and Extraction Workflows
To better understand the importance of accurate acyl-CoA analysis, the following diagrams illustrate their central position in metabolism and the general workflows for their extraction.
Caption: Central role of Acyl-CoAs in cellular metabolism.
Caption: Comparative experimental workflow for Acyl-CoA extraction.
Experimental Protocols
Detailed and reproducible protocols are essential for successful acyl-CoA analysis. The following sections outline generalized procedures for the most common extraction methods.
Protocol 1: Solvent Precipitation using 80% Methanol
This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.[4]
-
Sample Harvesting: Harvest cultured cells or powdered tissue and ensure the sample is kept on ice or at 4°C. For adherent cells, wash twice with ice-cold PBS before scraping.[1]
-
Homogenization: Add ice-cold 80% methanol in water to the cell pellet or tissue powder.[4][5] An internal standard, such as crotonoyl-CoA, can be added to the extraction solvent to control for procedural variability.[9]
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[4]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 15,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted acyl-CoAs, into a new pre-chilled tube.[1][4]
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[4]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water or a solution of 50 mM ammonium acetate.[1][4]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract, which is beneficial for reducing matrix effects in the LC-MS/MS analysis.[4]
-
Sample Homogenization: Homogenize the tissue or cell sample in an appropriate buffer, such as potassium phosphate, followed by the addition of an organic solvent like acetonitrile or isopropanol.[7][9]
-
Centrifugation: Centrifuge the homogenate to pellet debris and collect the supernatant containing the acyl-CoAs.
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., C18 or a mixed-mode cartridge) by washing it with methanol followed by an equilibration buffer (e.g., water or a weak buffer).
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove salts and other polar impurities while the acyl-CoAs remain bound to the sorbent.
-
Elution: Elute the acyl-CoAs from the cartridge using a higher percentage of organic solvent, such as methanol or acetonitrile.[4]
-
Solvent Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the purified extract in a suitable solvent for LC-MS/MS analysis, as described in Protocol 1.[4]
Conclusion and Recommendations
The optimal method for acyl-CoA extraction depends heavily on the specific research question, sample type, and available instrumentation.
-
For high-throughput screening or when sample amounts are limited, the simplicity and speed of Solvent Precipitation make it an attractive choice, provided that potential matrix effects are carefully evaluated.
-
For quantitative, targeted analyses that demand the highest accuracy and reproducibility, the superior cleanup of Solid-Phase Extraction (SPE) is highly recommended. It is particularly advantageous for complex matrices like tissue homogenates.
-
When analyzing a broad range of chain lengths, from free CoA to very long-chain species, a derivatization approach like phosphate methylation may be necessary to achieve optimal chromatographic performance.[11]
Ultimately, method validation is crucial. Researchers should assess recovery, linearity, and matrix effects using appropriate internal standards to ensure the generation of high-quality, reliable data for advancing our understanding of metabolic regulation in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 9. researchgate.net [researchgate.net]
- 10. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 24:0 Coenzyme A-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 24:0 Coenzyme A-d4. The following procedures are designed to ensure the safe handling, use, and disposal of this compound while maintaining its integrity.
Personal Protective Equipment (PPE)
| Protection Type | Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles | To protect against dust particles and potential splashes. |
| Face shield | Recommended when handling larger quantities or when there is a significant risk of splashing. Must be used with goggles.[1] | |
| Hand Protection | Nitrile or neoprene gloves (powder-free) | To prevent skin contact and contamination of the product. |
| Body Protection | Laboratory coat or disposable gown | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of dust.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
This compound is a deuterated, hygroscopic powder that requires careful handling to prevent moisture absorption and isotopic exchange.[4][5] The compound is typically shipped in dry ice and should be stored at -20°C.
Preparation and Weighing:
-
Acclimatization: Before opening, remove the sealed container from the -20°C freezer and allow it to warm to room temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold powder.[4]
-
Inert Atmosphere: Perform all manipulations of the solid compound in a controlled environment, such as a glove box or under a gentle stream of a dry, inert gas like nitrogen or argon.[4][6][7] This minimizes exposure to moisture and oxygen.
-
Weighing: Using a calibrated analytical balance, carefully weigh the desired amount of the powder. Use clean, dry spatulas and weighing boats.
Solubilization and Storage:
-
Solvent Choice: Dissolve the compound in a suitable high-purity solvent as required for your experiment.
-
Solution Preparation: In a Class A volumetric flask, add the solvent to the weighed powder. Cap the flask securely and mix thoroughly by inversion or vortexing.[4] Avoid shaking, which can introduce contaminants from the cap.[5]
-
Stock Solution Storage: Transfer the stock solution into a clean, dry, and clearly labeled amber vial with a PTFE-lined cap to protect it from light.[4] Store the solution under the recommended conditions, typically at -20°C.
-
Aliquoting: It is best practice to prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles and warming of the main stock solution.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
